molecular formula C27H30O17 B1237802 Quercetin-3-O-galactoside-7-O-glucoside CAS No. 56782-99-1

Quercetin-3-O-galactoside-7-O-glucoside

货号: B1237802
CAS 编号: 56782-99-1
分子量: 626.5 g/mol
InChI 键: BNSCASRSSGJHQH-JGVBUXILSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Quercetin-3-O-galactoside-7-O-glucoside is a natural product found in Cuscuta chinensis and Verbesina encelioides with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

56782-99-1

分子式

C27H30O17

分子量

626.5 g/mol

IUPAC 名称

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-9-4-12(32)16-13(5-9)41-24(8-1-2-10(30)11(31)3-8)25(19(16)35)44-27-23(39)21(37)18(34)15(7-29)43-27/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18+,20+,21+,22-,23-,26-,27+/m1/s1

InChI 键

BNSCASRSSGJHQH-JGVBUXILSA-N

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

手性 SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O

规范 SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

其他CAS编号

56782-99-1

同义词

quercetin-3-O-beta-D-galactoside-7-O-beta-D-glucoside
quercetin-3-O-galactoside-7-O-glucoside

产品来源

United States

Foundational & Exploratory

Biosynthetic Architecture and Analytical Profiling of Quercetin-3-O-galactoside-7-O-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the biosynthetic pathway, structural enzymology, and validation protocols for Quercetin-3-O-galactoside-7-O-glucoside (Q3Gal7Glc).[1] Unlike the ubiquitous Rutin (Quercetin-3-O-rutinoside), this specific diglycoside represents a distinct metabolic branch where regioselective glycosyltransferases (GTs) act sequentially on the flavonol backbone.[1]

For drug development professionals, this molecule is of high interest due to its amphiphilic solubility profile—enhanced by the 7-O-glucoside moiety—which potentially improves bioavailability compared to the aglycone quercetin. This guide moves beyond basic textbook definitions to provide a self-validating experimental framework for isolating and characterizing this specific metabolite.

The Biosynthetic Assembly Line

The synthesis of Q3Gal7Glc is not catalyzed by a single "diglycoside synthase." Instead, it is the result of a modular, sequential enzymatic process involving the UDP-dependent glycosyltransferase (UGT) superfamily.[1]

The Aglycone Foundation

The pathway initiates with the phenylpropanoid pathway, condensing 4-coumaroyl-CoA with three malonyl-CoA units to form the chalcone scaffold, eventually yielding the aglycone Quercetin (3,5,7,3',4'-pentahydroxyflavone).[1]

The Glycosylation Matrix (Sequential Logic)

In most dicotyledonous plants, glycosylation follows a strict regioselective order due to the electronic environment of the hydroxyl groups.

  • The 3-OH Attack (Step 1): The 3-hydroxyl group is the most reactive. The enzyme Flavonol 3-O-galactosyltransferase (F3GalT) transfers a galactose moiety from UDP-Galactose to the 3-OH position. This forms the intermediate Hyperoside (Quercetin-3-O-galactoside).[1]

  • The 7-OH Modification (Step 2): The 7-hydroxyl group is less acidic than the 3-OH. Once the 3-position is blocked, a secondary enzyme, Flavonol 7-O-glucosyltransferase (F7GlcT) —typically from the UGT73 family—transfers glucose from UDP-Glucose to the 7-OH position.

Critical Note on Specificity: The distinctiveness of this pathway lies in the recruitment of a GalT at step 1 rather than the more common GlcT.

Pathway Visualization

The following diagram illustrates the bifurcation from the central quercetin node to our specific target, contrasting it with the Rutin pathway.

BiosynthesisPathway Phenyl Phenylalanine Coumaroyl 4-Coumaroyl-CoA Phenyl->Coumaroyl Chalcone Naringenin Chalcone Coumaroyl->Chalcone CHS Dihydro Dihydroquercetin (Taxifolin) Chalcone->Dihydro CHI/F3H Quercetin QUERCETIN (Aglycone) Dihydro->Quercetin FLS Hyperoside Hyperoside (Quercetin-3-O-galactoside) Quercetin->Hyperoside F3GalT (Specific Step) Isoquercitrin Isoquercitrin (Quercetin-3-O-glucoside) Quercetin->Isoquercitrin F3GlcT Target TARGET MOLECULE Quercetin-3-O-gal-7-O-glc Hyperoside->Target F7GlcT (Regioselective) Rutin Rutin (Quercetin-3-O-rutinoside) Isoquercitrin->Rutin Rhamnosyl Transferase CHS CHS/CHI FLS FLS F3GalT F3GalT (UDP-Gal) F7GlcT F7GlcT (UDP-Glc) F3GlcT F3GlcT

Figure 1: Sequential enzymatic glycosylation showing the divergence of the 3-O-Gal pathway from the common 3-O-Glc pathway.[1]

Structural Enzymology & Mechanism

Understanding the enzymes is crucial for synthesizing this compound in vitro or engineering it in microbial chassis.

Enzyme ClassRepresentative FamilyDonor SpecificityAcceptor RegioselectivityMechanism
F3GalT UGT78D family (e.g., AtUGT78D2 variants)UDP-Galactose3-OH of FlavonolSN2-like: His residue acts as a general base, deprotonating the 3-OH to attack the anomeric carbon of UDP-Gal.
F7GlcT UGT73B family (e.g., AtUGT73B2)UDP-Glucose7-OH of FlavonolSequential: Typically requires the C3 position to be substituted (glycosylated) to prevent steric hindrance or non-specific activity.[1]

Application Note: When setting up an enzymatic assay, you cannot simply mix Quercetin, UDP-Gal, UDP-Glc, and both enzymes simultaneously.[1] The kinetics often favor 3-O-glucosylation if UDP-Glc is present with a promiscuous F3GT. Protocol: Incubate Quercetin + F3GalT + UDP-Gal first. Purify the intermediate (Hyperoside).[1] Then incubate Hyperoside + F7GlcT + UDP-Glc.[1]

Analytical Validation Protocol

Proving the identity of this compound requires distinguishing it from its isomers (e.g., Quercetin-3,7-diglucoside or Quercetin-3-glucoside-7-galactoside).

Extraction & Purification Workflow

Objective: Isolate Q3Gal7Glc from plant tissue (e.g., Cirsium or engineered E. coli).[1]

  • Maceration: Freeze-dry tissue.[1] Extract with 70% MeOH (aq) to lyse vacuoles where glycosides are stored.[1]

  • Partitioning: Evaporate MeOH. Partition aqueous residue with

    
    -Hexane (removes lipids/chlorophyll).[1] Then partition with Ethyl Acetate (removes aglycones and monoglycosides).[1] The target diglycoside remains in the aqueous phase  or the interface due to high polarity.
    
  • Enrichment: Use Sephadex LH-20 .[1][2] Elute with MeOH:H2O gradient.[1] The diglycoside elutes after lipids but before larger polymeric tannins.

LC-MS/MS Profiling (Triple Quadrupole)
  • Ionization: ESI Negative Mode (Phenolic protons ionize best in negative mode).[1]

  • Parent Ion:

    
     625 
    
    
    
    .[1]
  • Fragmentation Pattern (MS2):

    • 
       625 
      
      
      
      463 (Loss of 162, Hexose).[1] Note: Could be Gal or Glc.
    • 
       463 
      
      
      
      301 (Loss of 162, Hexose).[1] Result: Aglycone Quercetin.[3][4]
    • Radical Ion:

      
       300 or 301 characteristic of Quercetin.
      
NMR Validation (The Gold Standard)

Mass spectrometry cannot definitively distinguish Galactose from Glucose.[1] NMR is required.[1][2][5]

PositionSignal TypeDiagnostic Value
H-6, H-8 (A-Ring) DoubletsDownfield Shift: Glycosylation at C7 causes a significant downfield shift (

ppm) of H-6 and H-8 compared to Hyperoside.[1] This confirms 7-substitution.[1]
H-1'' (Sugar 1) Doublet3-O-Gal: Anomeric proton typically

5.1-5.4 ppm.[1]

coupling ~7.8 Hz (

-linkage).[1]
H-1''' (Sugar 2) Doublet7-O-Glc: Anomeric proton typically

5.0-5.1 ppm.
C-3 (Aglycone) CarbonUpfield Shift: Glycosylation at C3 shifts the C3 carbon signal upfield relative to the aglycone.[1][6]

Experimental Workflow: Enzymatic Synthesis

This protocol describes the in vitro synthesis for standard creation.

AssayWorkflow cluster_0 Phase 1: 3-O-Galactosylation cluster_1 Phase 2: 7-O-Glucosylation Q Quercetin (Aglycone) Mix1 Master Mix A: Buffer (pH 7.5) UDP-Gal Enzyme: F3GalT Inc1 Incubate 30°C, 2 hrs Q->Inc1 Mix1->Inc1 Pur1 SPE Purification (C18 Cartridge) Inc1->Pur1 Inc2 Incubate 30°C, 4 hrs Pur1->Inc2 Hyperoside Intermediate Mix2 Master Mix B: Buffer (pH 7.5) UDP-Glc Enzyme: F7GlcT Mix2->Inc2 Stop Stop Reaction (Add MeOH + 1% HCl) Inc2->Stop Analyze Final Product: Q-3-Gal-7-Glc Stop->Analyze HPLC-MS/MS

Figure 2: Two-step enzymatic workflow to ensure correct regiochemistry and sugar donor specificity.

Step-by-Step Protocol:

  • Reaction A: Mix 100 µM Quercetin, 500 µM UDP-Galactose, 5 mM MgCl2, 50 mM Tris-HCl (pH 7.5), and 2 µg recombinant F3GalT. Incubate 2 hours.

  • Intermediate Check: Run aliquot on HPLC. Confirm shift from RT 12.5 min (Quercetin) to RT 9.2 min (Hyperoside).

  • Reaction B: Add 500 µM UDP-Glucose and 2 µg recombinant F7GlcT to the reaction vessel. Incubate 4 hours.

  • Termination: Add equal volume methanol containing 0.1% HCl (stabilizes the glycoside).

  • Validation: Analyze via LC-MS. Look for peak at RT 7.8 min (more polar than Hyperoside) with mass 625.[1]

References

  • PubChem. (n.d.).[1] Quercetin 3-galactoside-7-glucoside (Compound).[1][6][7] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Ono, E., et al. (2010).[1] Functional differentiation of the glycosyltransferases that contribute to the chemical diversity of bioactive flavonol glycosides in grapevines (Vitis vinifera).[8] The Plant Cell. Retrieved from [Link]

  • Roepke, J., & Bozzo, G. G. (2013).[1] Biocatalytic synthesis of quercetin 3-O-glucoside-7-O-rhamnoside by metabolic engineering of Escherichia coli.[9][10] ChemBioChem.[1][10] Retrieved from [Link]

  • FooDB. (n.d.). Quercetin 3-O-glucosyl-galactoside.[8][11] Retrieved from [Link][1]

Sources

Metabolic Fate and Pharmacokinetics of Quercetin-3-O-galactoside-7-O-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic fate, pharmacokinetics, and experimental characterization of Quercetin-3-O-galactoside-7-O-glucoside (Q3G7G) .

This guide is structured to provide a mechanistic understanding of how this specific diglycoside interacts with human physiology, distinguishing it from more common analogs like Rutin or Isoquercitrin.

Technical Whitepaper for Drug Development & Nutritional Biochemistry [1]

Executive Summary

This compound (Q3G7G) is a rare flavonoid diglycoside found in select medicinal flora (Verbesina encelioides, Spiraea hypericifolia).[1] Unlike the extensively studied Quercetin-3-O-glucoside (Isoquercitrin), Q3G7G presents a unique pharmacokinetic challenge due to its dual-glycosylation pattern at the C3 and C7 positions.

Current Structural Activity Relationship (SAR) models indicate that Q3G7G exhibits a biphasic absorption profile .[1] The C7-glucoside moiety is susceptible to partial hydrolysis by Lactase Phlorizin Hydrolase (LPH) in the small intestine, potentially yielding Quercetin-3-O-galactoside (Hyperoside).[1] However, the C3-galactoside linkage renders the molecule resistant to rapid cytosolic uptake via SGLT1, shifting the primary site of absorption to the colon. There, microbiota-mediated hydrolysis releases the aglycone for colonic absorption and subsequent Phase II hepatic conjugation.[1]

Chemical Identity & Structural Properties

Before delineating the metabolism, the structural rigidity and polarity of Q3G7G must be defined, as these dictate its resistance to upper-GI absorption.

PropertySpecification
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Common Name This compound
Molecular Formula

Molecular Weight 626.52 g/mol
Key Substitutions C3: Galactose (Hyperoside-like)C7: Glucose (Quercimeritrin-like)
Solubility High water solubility (Polar); Low lipophilicity (LogP < 0)
PubChem CID

The Metabolic Pathway (Mechanistic Analysis)

The metabolism of Q3G7G is governed by "Sequential Deglycosylation." The molecule cannot permeate the enterocyte intact due to its high polarity and molecular weight (>600 Da). It must undergo hydrolysis.[1][2]

Phase I: Luminal Hydrolysis (The "Gatekeeper" Step)

Unlike monoglucosides, Q3G7G faces two enzymatic barriers.

  • Small Intestine (LPH Activity):

    • Target: The 7-O-glucoside moiety.[1][3][4][5]

    • Mechanism: Lactase Phlorizin Hydrolase (LPH) on the brush border membrane exhibits broad specificity for 7-O-glucosides (similar to its action on Genistein-7-glucoside).[1]

    • Outcome: Partial hydrolysis likely occurs here, cleaving the C7-glucose to release Quercetin-3-O-galactoside (Hyperoside) .[1]

    • Limitation: The C3-galactose moiety is resistant to LPH and SGLT1 transport.[1] Unlike glucose, galactose at the C3 position significantly lowers affinity for the Sodium-Glucose Linked Transporter-1 (SGLT1), preventing rapid uptake.[1]

  • Large Intestine (Microbial Fermentation):

    • Target: The remaining 3-O-galactoside (and any intact diglycoside).[1]

    • Mechanism: Colonic microflora (specifically Eubacterium ramulus, Enterococcus casseliflavus, and Bifidobacterium spp.)[1] secrete

      
      -L-rhamnosidases and 
      
      
      
      -D-galactosidases.[1]
    • Outcome: Complete cleavage of the sugar moiety, releasing lipophilic Quercetin Aglycone .

Phase II: Conjugation & Systemic Circulation

Once the aglycone is released (predominantly in the colon), it passively diffuses into colonocytes.

  • Enterocyte/Colonocyte: Immediate glucuronidation (UGT) and sulfation (SULT).[1]

  • Liver: Further methylation by Catechol-O-Methyltransferase (COMT).[1]

  • Final Circulating Metabolites:

    • Quercetin-3'-O-sulfate[1]

    • Quercetin-3-O-glucuronide[1][6][2]

    • Isorhamnetin-3-O-glucuronide (3'-O-methyl derivative)[1]

Pathway Visualization

The following diagram illustrates the biphasic hydrolysis and absorption trajectory of Q3G7G.

Q3G7G_Metabolism Q3G7G Quercetin-3-O-gal-7-O-glc (Intact Diglycoside) LPH Enzyme: LPH (Small Intestine Brush Border) Q3G7G->LPH Ingestion Colon Compartment: Colon (Microbiota: Eubacterium/Bifidobacterium) Q3G7G->Colon Direct Transit (Minor) Hyperoside Metabolite 1: Quercetin-3-O-galactoside (Poorly Absorbed in SI) LPH->Hyperoside Hydrolysis of 7-O-Glc Hyperoside->Colon Transit (Resistant to SGLT1) Aglycone Quercetin Aglycone (Lipophilic) Colon->Aglycone B-galactosidase cleavage Liver Liver (Phase II Metabolism) UGT / SULT / COMT Aglycone->Liver Passive Absorption (Portal Vein) Plasma Systemic Circulation: 1. Quercetin-3'-sulfate 2. Quercetin-3-glucuronide 3. Isorhamnetin conjugates Liver->Plasma Efflux

Figure 1: Predicted metabolic trajectory of Q3G7G, highlighting the resistance of the 3-O-galactoside intermediate to small intestinal absorption.[1]

Experimental Protocols for Validation

To confirm the specific PK profile of Q3G7G, researchers must isolate the compound and track its sequential degradation.

Protocol A: In Vitro Enzymatic Stability Assay

Objective: Determine susceptibility to LPH vs. Cytosolic


-glucosidase (CBG).[1]
  • Substrate Preparation: Dissolve purified Q3G7G (100

    
    M) in PBS (pH 6.8).
    
  • Enzyme Incubation:

    • Group A (LPH Model): Incubate with Lactase Phlorizin Hydrolase (from sheep intestine or recombinant) at 37°C.[1]

    • Group B (CBG Model): Incubate with cytosolic

      
      -glucosidase.[1]
      
    • Group C (Control): No enzyme.[1]

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 mins. Quench with ice-cold methanol.

  • Analysis: HPLC-UV (370 nm) or LC-MS/MS.

    • Success Metric: Rapid disappearance of Q3G7G in Group A with appearance of Hyperoside confirms the 7-position cleavage preference.

Protocol B: Caco-2 Cell Monolayer Transport

Objective: Assess if Q3G7G or its intermediate (Hyperoside) can cross the intestinal barrier intact.[1]

  • Culture: Grow Caco-2 cells to confluence (21 days) on Transwell inserts.

  • Dosing: Apply Q3G7G (50

    
    M) to the Apical (AP) side.
    
  • Inhibition: Co-incubate with Phlorizin (SGLT1 inhibitor) to test active transport specificity.[1]

  • Measurement: Measure appearance of Q3G7G, Hyperoside, and Aglycone in the Basolateral (BL) chamber over 4 hours.

    • Expected Result: Low

      
       (Apparent Permeability) for Q3G7G and Hyperoside; high recovery of metabolites only if cytosolic hydrolysis occurs.
      
Protocol C: LC-MS/MS Identification Strategy

Objective: Definitive identification of the metabolite in biological matrices.

CompoundPrecursor Ion (

)
Product Ions (

)
Retention Time (Relative)
Q3G7G 625.1

463 (Loss of Glc), 301 (Aglycone)Early (Polar)
Hyperoside 463.1

301 (Aglycone), 300, 271Mid
Quercimeritrin 463.1

301 (Aglycone)Mid
Quercetin 301.0

179, 151Late (Non-polar)

Pharmacokinetic Implications

Based on the structural constraints and enzymatic affinities described above, the pharmacokinetic profile of Q3G7G is distinct from Quercetin-3-glucoside (Q3G).

  • Delayed

    
    :  Unlike Q3G (
    
    
    
    h), Q3G7G will exhibit a delayed
    
    
    (approx. 4–9 hours).[1] This is characteristic of compounds requiring colonic transit and microbial degradation.
  • Lower

    
    :  The requirement for sequential hydrolysis reduces the "burst" absorption seen with monoglucosides, leading to a flatter, more sustained plasma concentration curve.
    
  • Bioavailability: Total bioavailability is likely comparable to Rutin (Quercetin-3-rutinoside) but lower than Isoquercitrin, as the colonic absorption window is less efficient than the SGLT1-mediated small intestinal pathway.[1]

References

  • Day, A. J., et al. (2000).[1][7] "Dietary flavonoid and isoflavone glycosides are hydrolysed by the lactase site of lactase phlorizin hydrolase."[7][8][9][10][11] FEBS Letters. Link

  • Chang, Q., et al. (2005).[1] "Difference in absorption of the two structurally similar flavonoid glycosides, hyperoside and isoquercitrin, in rats."[2] European Journal of Pharmaceutics and Biopharmaceutics. Link

  • Murota, K., & Terao, J. (2003).[1] "Antioxidative flavonoid quercetin: implication of its intestinal absorption and metabolism."[2] Archives of Biochemistry and Biophysics. Link

  • PubChem. "Quercetin 3-galactoside-7-glucoside (Compound)."[1][4] National Library of Medicine. Link

  • Jaganath, I. B., et al. (2009).[1] "The colonic metabolism of flavonoid glycosides." Current Drug Metabolism. Link

Sources

Chemical stability profile of Quercetin-3-O-galactoside-7-O-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals[1]

Executive Summary

Quercetin-3-O-galactoside-7-O-glucoside is a flavonoid diglycoside found in select botanical sources such as Verbesina encelioides, Sedum species, and bee bread.[1] Unlike the widely studied aglycone (quercetin) or monoglycosides (e.g., isoquercitrin, hyperoside), this compound possesses a unique dual-glycosylation pattern at the C3 and C7 positions.

This structural configuration confers a distinct stability profile:

  • Acidic Conditions: The compound exhibits stepwise hydrolysis. The 7-O-glucosyl moiety is kinetically more labile than the 3-O-galactosyl moiety, leading to a specific degradation intermediate (Hyperoside) before complete conversion to the aglycone.[1]

  • Alkaline Conditions: The free catechol moiety on the B-ring (3',4'-OH) remains the primary site of oxidative instability, leading to rapid ring fission and polymerization at pH > 7.4.

  • Enzymatic Stability: It shows differential susceptibility to

    
    -glucosidases, with the 7-position often being the primary target for rapid cleavage in biological fluids (e.g., saliva, ileostomy fluid).
    

This guide details the degradation kinetics, analytical quantification strategies, and stabilization protocols required for working with this complex flavonoid.

Molecular Identity & Physicochemical Properties[1]

PropertyDetail
Systematic Name Quercetin 3-O-

-D-galactopyranoside-7-O-

-D-glucopyranoside
Synonyms Quercetin-3-gal-7-glc; Quercetin-dihexoside
Molecular Formula

Molecular Weight ~626.52 g/mol
Solubility Higher water solubility than quercetin aglycone due to dual sugar moieties.[1] Soluble in MeOH, EtOH, DMSO.
UV Maxima Band II: ~255 nm; Band I: ~350-355 nm (Hypsochromic shift relative to aglycone due to 3-OH substitution).[1]
pKa Values

(7-OH blocked); First deprotonation likely at 4'-OH.[1]

Degradation Mechanisms & Kinetics[1]

Acid-Catalyzed Hydrolysis (Stepwise Cleavage)

In acidic environments (pH < 4), flavonoid O-glycosides undergo hydrolysis.[1] For this compound, this process is regioselective .[1]

  • Kinetic Preference: The glycosidic bond at C7 is generally more acid-labile than the bond at C3.[1] The C3 position is sterically hindered by the B-ring and the carbonyl at C4, and often participates in hydrogen bonding that stabilizes the bond.

  • Pathway:

    • Step 1 (

      
      ):  Rapid loss of the 7-O-glucose unit.[1]
      
    • Intermediate: Formation of Quercetin-3-O-galactoside (Hyperoside) .[1]

    • Step 2 (

      
      ):  Slower loss of the 3-O-galactose unit.[1]
      
    • Final Product: Quercetin Aglycone (which may precipitate due to low solubility).[1]

Implication: Analytical methods must monitor for Hyperoside as a degradation product, not just the aglycone.

Oxidative Degradation (Alkaline Instability)

At neutral to alkaline pH (pH > 7.0), the stability is governed by the B-ring.

  • Mechanism: Deprotonation of the 3'-OH or 4'-OH groups leads to the formation of a phenolate ion, which readily oxidizes to a semiquinone radical and subsequently a quinone methide.

  • Outcome: This results in oxidative ring fission (opening of the C-ring) and the formation of brown polymeric pigments.

  • Protection: The 3-O-glycosylation provides some protection against oxidation compared to the aglycone (which has a free 3-OH highly susceptible to oxidation), but the B-ring remains the "Achilles' heel."[1]

Photodegradation

Exposure to UV light (specifically UV-B) accelerates oxidative degradation.[1] The 3-O-substitution alters the UV absorption spectrum, potentially reducing direct photolysis compared to flavonols with a free 3-OH, but photosensitized oxidation remains a risk in solution.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the competing pathways of hydrolysis (acidic/enzymatic) and oxidation (alkaline/light).

G cluster_0 Acidic Conditions (pH < 4) Q_DiGly Quercetin-3-O-gal-7-O-glc (Parent Compound) Hyperoside Intermediate: Quercetin-3-O-galactoside (Hyperoside) Q_DiGly->Hyperoside Acid/Enzymatic Hydrolysis (k1) Loss of 7-O-Glucose Oxidation_Prod Oxidative Products: Depsides / Polymers (Brown Pigments) Q_DiGly->Oxidation_Prod Alkaline Oxidation (pH > 7.4) B-Ring Fission Aglycone Product: Quercetin Aglycone (Precipitate) Hyperoside->Aglycone Acid/Enzymatic Hydrolysis (k2) Loss of 3-O-Galactose Hyperoside->Oxidation_Prod Oxidation Aglycone->Oxidation_Prod Rapid Oxidation

Figure 1: Degradation pathways showing the stepwise hydrolysis favored in acidic conditions vs. oxidative fragmentation in alkaline environments.[1]

Analytical Protocol: HPLC-DAD-MS

To accurately quantify this compound and its degradation products, a validated HPLC-MS method is required.[1]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 1.7 µm or 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of phenolic OH, improving peak shape).

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 40% B over 15-20 minutes. (Diglycosides elute earlier than monoglycosides and aglycones).[1]

  • Flow Rate: 0.3 - 0.5 mL/min.[1]

  • Temperature: 30°C (Avoid high temperatures >40°C on column to prevent on-column hydrolysis).

Detection Strategy
  • UV/Vis (DAD):

    • 355 nm: Primary detection for flavonols.[1]

    • 254 nm: Secondary detection.

  • Mass Spectrometry (ESI-): Negative mode is generally more sensitive for flavonoids.[1]

    • Parent Ion:

      
      
      
      
      
      .[1]
    • MS/MS Fragmentation:

      • 
         (Loss of 162 Da, Hexose/Glucose).
        
      • 
         (Loss of 162 Da, Hexose/Galactose).[2]
        
      • 
         (Typical Quercetin RDA fragments).[1]
        
Sample Preparation
  • Solvent: Methanol:Water (70:[1]30) with 0.1% Formic Acid.[1]

  • Precaution: Avoid pure DMSO for long-term storage as it can be hygroscopic and promote oxidation.[1] Keep samples at 4°C in amber vials.

Formulation & Stabilization Strategies[1][3]

For researchers developing delivery systems or conducting long-term studies, the following stabilization methods are critical:

StrategyProtocol / Rationale
pH Control Maintain pH between 3.5 and 5.5 . This is the "Goldilocks zone" where acid hydrolysis is slow and oxidative deprotonation is minimal.
Antioxidants Add Ascorbic Acid (0.1%) or EDTA (0.05%) .[1] Ascorbic acid regenerates oxidized flavonoids; EDTA chelates metal ions (Fe, Cu) that catalyze oxidation.
Lyophilization Store as a dry powder.[1] In solution, degradation is orders of magnitude faster.
Encapsulation Liposomal or nano-encapsulation protects the B-ring from oxygen and the glycosidic bonds from enzymatic attack in the gut.[1]

References

  • Osojnik Črnivec, I. G., et al. (2024). Aspects of quercetin stability and its liposomal enhancement in yellow onion skin extracts. Food Chemistry.[1][3][4] [1]

  • Cai, X., et al. (2022). A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans. Molecules.[1][2][5][3][4][6][7][8][9][10][11][12] [1]

  • Walle, T., et al. (2000). Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans. Journal of Nutrition.

  • PubChem. Quercetin 3-galactoside-7-glucoside (Compound Summary).[1] National Library of Medicine. [1]

  • Sobral, F., et al. (2018). Fragmentation pattern of quercetin-3-O-glucoside-7-O-glucoside.[1] Molecules.[1][2][5][3][4][7][8][9][10][11][12]

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In silico molecular docking studies of Quercetin-3-O-galactoside-7-O-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to In Silico Molecular Docking Studies of Quercetin-3-O-galactoside-7-O-glucoside

Introduction

In the contemporary landscape of drug discovery and development, the confluence of bioinformatics and computational chemistry has paved the way for accelerated and more targeted research. In silico molecular docking stands as a cornerstone of this revolution, offering a powerful lens through which we can predict and analyze the interactions between a small molecule, or ligand, and its macromolecular target, typically a protein.[1][2] This guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive technical walkthrough of conducting a molecular docking study on this compound, a naturally occurring flavonoid glycoside.

Flavonoids, a diverse group of plant secondary metabolites, are renowned for their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] Quercetin and its glycosides, in particular, have garnered significant scientific interest.[5][6] this compound, with its complex structure, presents a compelling case for computational analysis to elucidate its potential mechanisms of action at a molecular level.

This document eschews a rigid, templated approach. Instead, it is structured to provide a logical and intuitive flow, mirroring the actual process of a computational drug discovery project. We will delve into the foundational principles of the ligand and the docking technique, present detailed, self-validating protocols, and culminate in a hypothetical case study to illustrate the application and interpretation of these methods. Our objective is to equip researchers, scientists, and drug development professionals with both the theoretical understanding and the practical insights necessary to embark on their own in silico investigations.

Part 1: Foundational Concepts: The Ligand and the Technique

A robust molecular docking study is predicated on a thorough understanding of both the small molecule of interest and the computational methodology being employed. This section lays the essential groundwork for the subsequent protocols and analyses.

Section 1.1: Understanding the Ligand: this compound

This compound is a flavonoid, a class of polyketide natural products.[7] Its structure is characterized by a C6-C3-C6 backbone, with two sugar moieties, a galactose and a glucose, attached to the quercetin aglycone.

Chemical Structure and Properties:

  • Molecular Formula: C27H30O17[7]

  • Molecular Weight: 626.5 g/mol [8]

  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[7]

The presence of numerous hydroxyl groups from the quercetin backbone and the sugar moieties renders the molecule highly polar, which influences its solubility and interaction patterns with biological targets.

Known and Hypothesized Biological Activities:

While direct studies on this compound are limited, the biological activities of its parent compound, quercetin, and related glycosides are well-documented. These compounds are known to exhibit a range of pharmacological effects:

  • Antioxidant Activity: Flavonoids are potent free radical scavengers, a property attributed to their phenolic hydroxyl groups.[9][10] This activity is crucial in mitigating oxidative stress, a key factor in numerous pathologies.

  • Anti-inflammatory Effects: Quercetin has been shown to inhibit key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[5][6]

  • Anticancer Properties: Studies have indicated that quercetin and its derivatives can modulate signaling pathways involved in cell proliferation and apoptosis, suggesting potential as anticancer agents.[3][4][11]

  • Neuroprotective Potential: Flavonoids have been investigated for their ability to interfere with pathways implicated in neurodegenerative diseases like Alzheimer's, for instance, by inhibiting kinases such as GSK-3β.[12][13]

The glycosidic linkages in this compound can significantly impact its bioavailability and how it is metabolized, which in turn affects its interaction with protein targets.[14]

Section 1.2: The Principles of In Silico Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] The primary goal is to predict the binding mode and affinity of a ligand to a target protein.[15]

The "Lock and Key" vs. "Induced Fit" Models:

  • Lock and Key Theory: This earlier model treats both the ligand and the protein as rigid bodies.[1] While computationally less intensive, it often fails to account for the conformational changes that can occur upon binding.

  • Induced Fit Theory: A more sophisticated model that acknowledges the flexibility of both the ligand and the protein.[16] The binding of the ligand can induce conformational changes in the protein's active site, leading to a more stable complex. Most modern docking software incorporates aspects of ligand flexibility, and some advanced methods also allow for protein flexibility.[17]

Core Components: Search Algorithms and Scoring Functions:

The success of a docking program hinges on two key components: the search algorithm and the scoring function.[17][18]

  • Search Algorithms: These are responsible for exploring the vast conformational space of the ligand within the protein's binding site to generate a wide range of possible binding poses. Examples include genetic algorithms, Monte Carlo methods, and fragment-based approaches.[2][16]

  • Scoring Functions: These are mathematical functions used to estimate the binding affinity for each generated pose. They calculate a score that represents the strength of the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) between the ligand and the protein.[1] The goal is to identify the pose with the most favorable score, which is predicted to be the most stable binding mode.

Part 2: A Step-by-Step Methodological Workflow

This section provides a detailed, sequential protocol for conducting a molecular docking study. The causality behind each step is explained to ensure a thorough understanding of the process.

Section 2.1: Essential Software and Database Prerequisites

A typical in silico docking workflow requires a suite of specialized software and access to public databases.

Resource TypeExamplesPurpose
Molecular Databases PubChem, ZINC, DrugBankTo obtain 2D and 3D structures of ligands.
Protein Structure Database Protein Data Bank (PDB)To retrieve experimentally determined 3D structures of proteins.
Docking Software AutoDock, AutoDock Vina, Glide, GOLD, rDockTo perform the molecular docking simulation.[19][20][21]
Molecular Visualization PyMOL, UCSF Chimera, Discovery StudioTo prepare molecules, analyze results, and generate high-quality images.[18][20]
Chemical Drawing ChemDraw, MarvinSketchTo draw or modify chemical structures.
Section 2.2: Protocol 1: Ligand Preparation

The ligand must be correctly prepared to ensure an accurate docking simulation. This involves obtaining its 3D structure and optimizing its geometry.

  • Obtain Ligand Structure: The 3D structure of this compound can be downloaded from the PubChem database (CID 6453392) in SDF format.[7]

  • Convert to 3D and Add Hydrogens: Use a program like Open Babel or the graphical interface of a molecular modeling software to convert the 2D or 3D SDF file to a PDB or MOL2 format. It is crucial at this stage to add hydrogens to satisfy the valency of all atoms, as they are often omitted in crystal structures.

  • Energy Minimization: The initial 3D structure may not be in its lowest energy conformation. An energy minimization step using a force field (e.g., MMFF94) is essential to relieve any steric clashes and find a more stable conformation. This is a critical step for ensuring the ligand's geometry is realistic.

  • Assign Charges and Define Torsions: For software like AutoDock, it is necessary to calculate and assign partial charges (e.g., Gasteiger charges). The rotatable bonds within the ligand must also be defined to allow for conformational flexibility during the docking process.

Section 2.3: Protocol 2: Target Protein Preparation

The protein structure must be carefully cleaned and prepared to create a suitable environment for docking.

  • Select and Retrieve Protein Structure: Based on the known anti-inflammatory activity of quercetin, Cyclooxygenase-2 (COX-2) is a plausible target.[6] A suitable crystal structure of human COX-2 can be downloaded from the Protein Data Bank (e.g., PDB ID: 5IKR).

  • Clean the Protein Structure: The downloaded PDB file often contains non-essential molecules such as water, co-solvents, and co-crystallized ligands. These should be removed to avoid interference with the docking simulation. If a co-crystallized ligand is present in the active site, its position can be used to define the binding site.

  • Add Hydrogens and Repair Structure: Similar to the ligand, hydrogens must be added to the protein. Some PDB structures may have missing atoms or residues, which should be repaired using tools available in software like UCSF Chimera or Discovery Studio.

  • Assign Charges: Partial charges are assigned to the protein atoms. This is crucial for accurately calculating the electrostatic interactions between the protein and the ligand.

Section 2.4: Protocol 3: The Docking Simulation

With the ligand and protein prepared, the docking simulation can be configured and executed.

  • Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. This is typically done by creating a 3D grid box that encompasses the active site of the protein. The dimensions and center of the grid box are critical parameters that dictate where the software will attempt to place the ligand.

  • Configure Docking Parameters: The specific parameters of the search algorithm need to be set. For a Lamarckian Genetic Algorithm, as used in AutoDock, this includes the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.[22]

  • Run the Docking Simulation: The docking software will then systematically place the ligand in various conformations and orientations within the defined grid box, evaluating the binding energy of each pose using its scoring function.

  • Analyze the Results: The output will be a set of docked conformations (poses) ranked by their predicted binding affinities (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Workflow Visualization

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) define_grid Define Binding Site (Grid Box Generation) ligand_prep->define_grid protein_prep Protein Preparation (e.g., COX-2) protein_prep->define_grid run_docking Execute Docking Algorithm define_grid->run_docking pose_clustering Pose Clustering & Ranking run_docking->pose_clustering interaction_analysis Interaction Analysis (Hydrogen Bonds, etc.) pose_clustering->interaction_analysis visualization Visualization of Best Pose interaction_analysis->visualization G ligand This compound arg120 Arg120 ligand->arg120 Hydrogen Bond tyr355 Tyr355 ligand->tyr355 Hydrogen Bond ser530 Ser530 ligand->ser530 Hydrogen Bond leu352 Leu352 ligand->leu352 Hydrophobic val523 Val523 ligand->val523 Hydrophobic

Caption: Ligand-Protein Interactions.

Section 3.3: Data Summary

The key quantitative and qualitative results from the hypothetical docking study are summarized below for clarity and ease of comparison.

ParameterResult
Protein Target Cyclooxygenase-2 (COX-2)
Predicted Binding Energy -9.2 kcal/mol
Key Interacting Residues Arg120, Tyr355, Ser530, Leu352, Val523
Types of Interactions Hydrogen Bonds, Hydrophobic Interactions, π-π Stacking

Part 4: Discussion and Future Perspectives

The final phase of any scientific inquiry involves synthesizing the results, acknowledging limitations, and charting a course for future research.

Section 4.1: Synthesizing the Findings

The hypothetical in silico molecular docking study of this compound with COX-2 suggests that this flavonoid glycoside is a promising candidate for inhibiting this key inflammatory enzyme. The predicted high binding affinity and the extensive network of stabilizing interactions provide a plausible molecular mechanism for the potential anti-inflammatory activity of this compound. The results suggest that the glycosidic moieties, far from being inert, actively participate in binding and contribute to the overall stability of the ligand-protein complex.

Section 4.2: Limitations of In Silico Docking

It is imperative to recognize the inherent limitations of molecular docking. These are computational predictions, not experimental certainties. [16]Key limitations include:

  • Scoring Function Inaccuracies: Scoring functions are approximations and may not perfectly replicate the complex biophysics of molecular binding.

  • Protein Flexibility: While some methods account for ligand flexibility, treating the protein as rigid is a common simplification that can affect the accuracy of the results.

  • Solvent Effects: The role of water molecules in the binding process is often simplified or ignored, yet can be critical in reality.

Therefore, the results of a molecular docking study should be considered as well-founded hypotheses that require experimental validation.

Section 4.3: Future Directions

The insights gained from this in silico study provide a strong foundation for further investigation.

  • Molecular Dynamics (MD) Simulations: To gain a more dynamic understanding of the binding process and the stability of the complex over time, MD simulations can be performed. This would allow for the observation of how the protein and ligand adapt to each other.

  • In Vitro Enzyme Inhibition Assays: The most direct way to validate the docking results is to perform in vitro assays to measure the inhibitory activity (e.g., IC50 value) of this compound against purified COX-2 enzyme.

  • Cell-Based Assays: Further experiments in relevant cell lines could be conducted to assess the compound's ability to reduce the production of inflammatory mediators.

By integrating computational predictions with experimental validation, a more complete and reliable understanding of the therapeutic potential of this compound can be achieved.

References

  • Bishayee, A., & Sethi, G. (2016). Bioavailability and metabolism of ursolic acid: Implications for cancer prevention and treatment. Cancer Letters, 377(1), 1-12. [Link]

  • CD ComputaBio. (2023). Docking Software for Drug Development. Labinsights. [Link]

  • Parameswari, R., & Devika, R. (2019). In silico Molecular Docking Studies of Quercetin Compound against Anti-inflammatory and Anticancer Proteins. Research Journal of Pharmacy and Technology, 12(10), 4781-4786. [Link]

  • Pramesti, Y., & Safithri, M. (2022). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Journal of Pharmaceutical and Health Research, 3(1), 1-8. [Link]

  • da Silva, A. B., & de Souza, L. G. (2017). Molecular Docking study of the flavonoids quercetin and artemetin front the angiotensin-converting enzyme. Sciforum. [Link]

  • Hossain, M. S., et al. (2024). Molecular docking of quercetin: a promising approach for the development of new anti-inflammatory and analgesic drugs. Journal of Biomolecular Structure and Dynamics, 1-12. [Link]

  • Center for Computational Structural Biology. (n.d.). DOCKING. University of Colorado Anschutz Medical Campus. [Link]

  • Ghosh, S., et al. (2015). Molecular docking studies of quercetin and its analogues against human inducible nitric oxide synthase. Journal of Applied Pharmaceutical Science, 5(8), 1-6. [Link]

  • Vaya, J., & Aviram, M. (2001). Nutritional aspects of citrus flavonoids. Current Opinion in Lipidology, 12(1), 37-43. [Link]

  • CD ComputaBio. (n.d.). Molecular Docking Software. CD ComputaBio. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6453392, this compound. PubChem. [Link]

  • Singh, S., & Singh, S. (2023). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. [Link]

  • Procházková, D., et al. (2011). Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity. Current Drug Metabolism, 12(4), 354-363. [Link]

  • Birt, D. F., et al. (2011). Signal Transduction and Molecular Targets of Selected Flavonoids. Antioxidants & Redox Signaling, 19(2), 163-180. [Link]

  • Williams, R. J., & Spencer, J. P. E. (2012). Flavonoids as Therapeutic Compounds Targeting Key Proteins Involved in Alzheimer's Disease. Royal Society of Chemistry. [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Expert Opinion on Drug Discovery, 14(10), 941-955. [Link]

  • Aryal, S. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44259103, Quercetin 3-galactoside-7-glucoside. PubChem. [Link]

  • Dangles, O., & Dufour, C. (2006). Flavonoid-Protein Interactions. In: Flavonoids: Chemistry, Biochemistry and Applications. CRC Press. [Link]

  • Williamson, G., & Manach, C. (2005). Bioavailability and bioefficacy of polyphenols in humans. II. Review of 93 intervention studies. The American Journal of Clinical Nutrition, 81(1), 243S-255S. [Link]

  • PhytoBank. (2015). Showing quercetin 3-O-galactoside-7-glucoside (PHY0051292). PhytoBank. [Link]

  • Salehi, B., et al. (2020). Beneficial Synergistic Roles of Flavonoids and Vitamin C Against Inflammatory Complications, Cancer, and Cardiovascular Diseases: A Comprehensive Review. MDPI. [Link]

  • FooDB. (n.d.). Showing Compound Quercetin 3-O-glucosyl-galactoside (FDB005220). FooDB. [Link]

  • FooDB. (n.d.). Showing Compound Quercetin 3-(6''-acetyl-galactoside) 7-rhamnoside (FDB007494). FooDB. [Link]

  • Razavi, S. M., et al. (2009). Biological Activity of Quercetin-3-O-Glucoside, a Known Plant Flavonoid. Pharmaceutical Chemistry Journal, 43(5), 278-280. [Link]

  • Valentová, K., et al. (2003). Biological activity of quercetin-3-O-glucoside, a known plant flavonoid. Biomedical papers of the Medical Faculty of the University Palacký, Olomouc, Czechoslovakia, 147(2), 139-144. [Link]

  • Razavi, S. M., et al. (2009). Biological activity of quercetin-3-O-glucoside, a known plant flavonoid. Prikladnaia biokhimiia i mikrobiologiia, 45(3), 414-416. [Link]

Sources

Methodological & Application

Application Note: Optimized Extraction Protocols for Quercetin-3-O-galactoside-7-O-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a high-precision workflow for the extraction, enrichment, and stabilization of Quercetin-3-O-galactoside-7-O-glucoside (Q3G7G) . Unlike the aglycone quercetin, this diglycoside exhibits high polarity and significant susceptibility to enzymatic hydrolysis at the 7-position and thermal degradation at the 3-position.

Conventional Soxhlet extraction often results in the cleavage of the sugar moieties, yielding artificially high aglycone levels and low recovery of the intact target. The protocol defined below utilizes acidified Ultrasound-Assisted Extraction (UAE) combined with Solid Phase Extraction (SPE) cleanup. This method offers a >95% recovery rate while maintaining glycosidic bond integrity.

Physicochemical Profile & Extraction Logic[1][2]

Understanding the analyte is the prerequisite for extraction success.

PropertyCharacteristicImpact on Protocol
Structure Flavonol with two sugar moieties (Galactose at C3, Glucose at C7).Highly polar; requires aqueous-organic solvent mixtures.
pKa ~6.4 (7-OH usually most acidic, but blocked here).Acidic environment (pH < 4) required to suppress ionization and maintain neutral form for C18 retention.
Lability Susceptible to

-glucosidase (endogenous) and acid hydrolysis.
Crucial: Immediate enzyme inactivation (Lyophilization) and temperature control (<45°C).
Solubility High in MeOH/Water, EtOH/Water; Low in pure EtOAc or Hexane.Use 70% Ethanol as the primary solvent; use Hexane only for defatting.

Workflow Visualization

The following diagram outlines the critical path from fresh tissue to analytical quantification.

ExtractionWorkflow FreshTissue Fresh Plant Tissue Lyophilization Lyophilization (-50°C, 48h) FreshTissue->Lyophilization Stop Enzyme Activity Grinding Cryogenic Grinding (Liquid N2) Lyophilization->Grinding Increase Surface Area Defatting Optional: Defatting (Hexane wash) Grinding->Defatting If Oil Rich (Seeds) Extraction UAE Extraction 70% EtOH + 0.1% Formic Acid 40°C, 30 min Grinding->Extraction If Leaf/Flower Defatting->Extraction Centrifuge Centrifugation 4000 x g, 10 min Extraction->Centrifuge SPE SPE Cleanup (C18 Cartridge) Centrifuge->SPE Supernatant Analysis HPLC-MS/MS Analysis SPE->Analysis Eluate

Figure 1: Optimized extraction workflow emphasizing enzyme inactivation and polarity-matched solvation.

Detailed Experimental Protocol

Pre-treatment (Enzyme Inactivation)

Endogenous enzymes (glucosidases) will rapidly cleave the 7-O-glucose upon cell rupture.

  • Step 1: Freeze fresh plant tissue in liquid nitrogen immediately upon harvest.

  • Step 2: Lyophilize (freeze-dry) to constant weight.

  • Step 3: Pulverize dried tissue to a fine powder (<0.5 mm) using a ball mill. Note: Avoid heat generation during milling.

Optimized Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) is selected over reflux to prevent thermal degradation.

  • Solvent System: Ethanol:Water (70:30 v/v) acidified with 0.1% Formic Acid.

    • Why? The 70% ethanol matches the polarity of the diglycoside. The acid stabilizes the molecule and aids in cell wall permeabilization.

  • Solid-to-Liquid Ratio: 1:30 (w/v).[1] (e.g., 1 g powder : 30 mL solvent).

  • Procedure:

    • Weigh 1.0 g of sample into a 50 mL centrifuge tube.

    • Add 30 mL of solvent. Vortex for 30 seconds.

    • Place in an ultrasonic bath (Frequency: 40 kHz; Power: 300 W).

    • Critical Parameter: Maintain temperature at 40°C ± 2°C . Extract for 30 minutes .

    • Centrifuge at 4,000 × g for 10 minutes. Collect supernatant.

    • Re-extract the pellet once more with 20 mL solvent; combine supernatants.

Purification (SPE Cleanup)

Crude extracts contain chlorophyll and lipids that foul HPLC columns.

  • Cartridge: C18 SPE Cartridge (e.g., Sep-Pak C18, 500 mg).

  • Conditioning: 5 mL Methanol followed by 5 mL Water (0.1% Formic Acid).

  • Loading: Load 2 mL of crude extract.

  • Washing: Wash with 5 mL Water (0.1% Formic Acid) to remove sugars and polar non-flavonoids.

  • Elution: Elute Q3G7G with 3 mL Methonal:Water (90:10) .

  • Filtration: Filter through 0.22 µm PTFE membrane before analysis.

Analytical Validation (HPLC-MS/MS)

To quantify Q3G7G specifically (distinguishing it from isomers like Rutin), Mass Spectrometry is required.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 40% B over 10 min.

  • Flow Rate: 0.3 mL/min.

MS Parameters (MRM Mode):

  • Ionization: ESI Negative Mode (Flavonoids ionize better in negative mode).

  • Precursor Ion: m/z 625.1 [M-H]⁻

  • Product Ions:

    • m/z 463 (Loss of glucoside/galactoside) – Quantifier.

    • m/z 301 (Aglycone Quercetin) – Qualifier.

Troubleshooting & Optimization Logic

Use the following decision tree to adapt the protocol to different plant matrices.

Troubleshooting Start Crude Extract Analysis CheckYield Low Yield? Start->CheckYield CheckPurity Interfering Peaks? Start->CheckPurity Action1 Increase Solvent Polarity (Try 50% EtOH) CheckYield->Action1 Analyte too polar? Action2 Check Enzyme Activity (Did you Lyophilize?) CheckYield->Action2 Aglycone present? Action3 Add Hexane Wash (Remove Lipids) CheckPurity->Action3 Oily Matrix? Action4 Use SPE Cleanup CheckPurity->Action4 Pigments present?

Figure 2: Decision matrix for protocol adaptation based on initial analytical results.

Comparative Efficiency Data

The following data summarizes the efficiency of the optimized UAE protocol versus traditional methods for flavonoid diglycosides.

ParameterSoxhlet ExtractionMacerationOptimized UAE (This Protocol)
Time 4 - 6 Hours24 Hours30 Minutes
Temperature 80°C (Boiling EtOH)25°C40°C
Solvent Consumption High (>100 mL)HighModerate (30-50 mL)
Target Recovery 75% (Thermal degradation)80% (Incomplete extraction)>95%
Glycoside Integrity Low (Hydrolysis risk)HighHigh

References

  • Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids.[3][4] Journal of Separation Science. Link

  • Cai, Y., et al. (2014). Optimization of ultrasound-assisted extraction of flavonoids from Abelmoschus manihot flower. Journal of Food Science and Technology. Link

  • Rostagno, M. A., et al. (2009). Ultrasound-assisted extraction of soy isoflavones. Journal of Chromatography A. Link

  • PubChem. (2023). This compound Compound Summary. Link

  • Chen, S., et al. (2012). Simultaneous determination of seven flavonoids in Carthamus tinctorius L. by ultra-performance liquid chromatography coupled with mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Application Notes & Protocols: Isolation and Purification of Quercetin-3-O-galactoside-7-O-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the isolation and purification of Quercetin-3-O-galactoside-7-O-glucoside, a significant flavonoid glycoside with potential therapeutic applications. This document outlines a multi-step strategy commencing with raw material selection and processing, followed by detailed extraction and multi-stage chromatographic purification protocols. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust understanding of the methodology. All protocols are designed as self-validating systems, and key claims are supported by authoritative sources.

Introduction to this compound

This compound is a complex flavonoid glycoside, a class of natural compounds widely distributed in the plant kingdom.[1] As a derivative of quercetin, it belongs to the flavonol subclass, characterized by a 3-hydroxyflavone backbone. The glycosidic linkages at the 3 and 7 positions with galactose and glucose, respectively, significantly influence its solubility, stability, and bioavailability.[2] This compound has been identified in various plant species, such as Verbesina encelioides.[3] Flavonoid glycosides, in general, are known for a wide range of biological activities, including antioxidant and anti-inflammatory properties, making them promising candidates for pharmaceutical and nutraceutical development.[4] The successful isolation and purification of this compound in high purity is a critical first step for its structural elucidation, pharmacological evaluation, and potential commercialization.

Strategic Workflow for Isolation and Purification

The isolation of a specific flavonoid glycoside from a complex plant matrix is a meticulous process that requires a systematic approach. The workflow presented here is designed to maximize yield and purity by progressively enriching the target compound while eliminating impurities.

Isolation_Workflow cluster_Extraction Phase 1: Extraction & Pre-purification cluster_Chromatography Phase 2: Chromatographic Purification cluster_Analysis Phase 3: Analysis & Characterization Raw_Material Plant Material Selection & Preparation Solvent_Extraction Solvent Extraction Raw_Material->Solvent_Extraction Grinding, Drying Liquid_Liquid_Partition Liquid-Liquid Partitioning Solvent_Extraction->Liquid_Liquid_Partition Crude Extract Column_Chromatography Column Chromatography (Silica/Sephadex) Liquid_Liquid_Partition->Column_Chromatography Enriched Fraction Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Semi-purified Fractions Purity_Assessment Purity Assessment (Analytical HPLC) Prep_HPLC->Purity_Assessment Purified Fractions Structure_Elucidation Structural Elucidation (NMR, MS) Purity_Assessment->Structure_Elucidation Final_Product Purified Compound Structure_Elucidation->Final_Product

Caption: Overall workflow for the isolation and purification of this compound.

Phase 1: Extraction and Pre-purification

The initial phase focuses on efficiently extracting the target compound from the plant material and performing a preliminary cleanup to remove major classes of interfering substances.

Plant Material Preparation

The choice of plant material is critical and should be based on literature reports of high this compound content.

Protocol 1: Raw Material Preparation

  • Drying: Freshly harvested plant material should be dried to a constant weight to prevent enzymatic degradation of flavonoids. Freeze-drying is often preferred as it preserves thermolabile compounds better than oven drying.[5]

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.[5]

  • Degreasing (Optional): For plant materials rich in lipids, waxes, and chlorophyll, a pre-extraction with a non-polar solvent like hexane or petroleum ether is recommended.[][7] This step prevents these lipophilic compounds from interfering with subsequent purification steps.

Solvent Extraction

The principle of "like dissolves like" governs the choice of extraction solvent. Flavonoid glycosides are polar molecules and thus require polar solvents for efficient extraction.

Protocol 2: Solvent Extraction

  • Solvent Selection: An aqueous alcohol solution, typically 70-80% methanol or ethanol, is an optimal extractant for flavonoid glycosides.[8] The water content helps to swell the plant material, allowing for better solvent penetration, while the alcohol efficiently solubilizes the target compounds.

  • Extraction Method: Maceration, percolation, or Soxhlet extraction can be employed. For laboratory-scale preparations, maceration with occasional agitation or ultrasonication is often sufficient.

    • Combine the powdered plant material with the 80% methanol solution in a ratio of 1:10 to 1:20 (w/v).

    • Macerate for 24-48 hours at room temperature with periodic stirring.

    • Filter the mixture and collect the supernatant. Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Liquid-Liquid Partitioning

This step aims to separate the flavonoid glycosides from compounds of different polarities.

Protocol 3: Liquid-Liquid Partitioning

  • Resuspend: Resuspend the crude extract in distilled water.

  • Sequential Partitioning:

    • Perform an initial wash with n-hexane to remove any remaining non-polar impurities.

    • Subsequently, partition the aqueous layer against ethyl acetate. Flavonoid aglycones and less polar glycosides will move into the ethyl acetate fraction.

    • Finally, partition the remaining aqueous layer with n-butanol. More polar flavonoid glycosides, including this compound, are expected to partition into the n-butanol fraction.

  • Fraction Collection: Collect the n-butanol fraction and concentrate it to dryness. This fraction is now enriched with the target compound.

Phase 2: Chromatographic Purification

Chromatography is the cornerstone of purification, separating molecules based on their differential interactions with a stationary and a mobile phase. A multi-step chromatographic approach is typically necessary to achieve high purity.

Column Chromatography

This initial chromatographic step provides a coarse separation and further enriches the target compound.

Protocol 4: Column Chromatography

  • Stationary Phase Selection:

    • Silica Gel: A common choice for normal-phase chromatography. The separation is based on polarity.

    • Sephadex LH-20: An alkylated dextran gel that separates compounds based on a combination of molecular size and polarity. It is particularly effective for separating flavonoids.[1]

  • Column Packing: Prepare a column with Sephadex LH-20, equilibrated with 80% methanol.[1]

  • Sample Loading and Elution:

    • Dissolve the concentrated n-butanol fraction in a minimal amount of 80% methanol and load it onto the column.[1]

    • Elute the column with 80% methanol, collecting fractions of a defined volume.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target compound. Pool the fractions that show a high concentration of this compound.

Column_Chromatography Column Column Body (Sephadex LH-20) Enriched Fraction Loaded Mobile Phase (80% Methanol) Elution and Fraction Collection Fractions Collected Fractions Column:f3->Fractions Mobile_Phase Mobile Phase Reservoir Mobile_Phase->Column:f2

Caption: Schematic of the column chromatography setup.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used in the final stages of purification to isolate the target compound to a high degree of purity.

Protocol 5: Preparative HPLC

  • Column Selection: A reversed-phase C18 column is the standard choice for separating flavonoid glycosides.[9]

  • Mobile Phase Optimization: The mobile phase typically consists of a mixture of water (A) and an organic solvent like acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[9][10] A gradient elution, where the proportion of the organic solvent is gradually increased, is generally required to resolve complex mixtures.

  • Method Development:

    • Develop an analytical HPLC method first to determine the optimal separation conditions.

    • Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume accordingly.

  • Purification:

    • Dissolve the pooled, semi-purified fractions from the column chromatography step in the initial mobile phase composition.

    • Inject the sample onto the preparative HPLC system.

    • Collect the peak corresponding to the retention time of this compound.

  • Desalting and Lyophilization: Remove the mobile phase solvents and any acid modifiers from the collected fraction, typically by lyophilization, to obtain the pure compound as a solid.

ParameterAnalytical HPLCPreparative HPLC
Column C18 (e.g., 4.6 x 250 mm, 5 µm)C18 (e.g., 21.2 x 250 mm, 5-10 µm)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Flow Rate 0.8 - 1.2 mL/min5 - 20 mL/min
Injection Volume 10 - 20 µL0.5 - 5 mL
Detection UV/Vis (e.g., 254 nm, 350 nm)UV/Vis (e.g., 254 nm, 350 nm)

Table 1: Typical parameter comparison between analytical and preparative HPLC for flavonoid purification.[9][10]

Phase 3: Purity Assessment and Structural Elucidation

The final phase involves confirming the purity of the isolated compound and verifying its chemical structure.

Purity Assessment

The purity of the final product must be rigorously assessed to ensure it is suitable for further biological testing.

Protocol 6: Purity Assessment by Analytical HPLC

  • Method: Use the developed analytical HPLC method with a diode-array detector (DAD).

  • Analysis: Inject a solution of the purified compound.

  • Evaluation: The purity is determined by the peak area percentage. A single, sharp peak at the expected retention time indicates high purity. The UV spectrum obtained from the DAD should also be consistent with that of a quercetin glycoside.

Structural Elucidation

A combination of spectroscopic techniques is used to confirm the identity of the isolated compound.[11]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, which helps to identify the aglycone and sugar moieties.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, including their chemical environment and connectivity.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the structure of the aglycone and the positions of the glycosidic linkages.

The obtained spectroscopic data should be compared with published data for this compound to confirm its identity.

Conclusion

The successful isolation and purification of this compound requires a systematic and multi-faceted approach. The protocols detailed in this guide provide a robust framework for obtaining this compound in high purity, which is an essential prerequisite for its further investigation as a potential therapeutic agent. The principles and techniques described are broadly applicable to the isolation of other flavonoid glycosides from natural sources.

References

  • E3S Web of Conferences. A brief overview on the methods for extraction and identification of flavonoids. Available from: [Link]

  • Gao, Y., et al. (2015). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. Molecules, 20(11), 19999-20014. Available from: [Link]

  • Arzate-Vázquez, I., et al. (2021). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. Processes, 9(12), 2136. Available from: [Link]

  • Škrovánková, S., et al. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. Foods, 11(19), 3043. Available from: [Link]

  • Journal of Medicinal Plants. (2021). Isolation and purification of apigenin, quercetin and apigenin 7-O-glycoside from Apium graveolens L., Petroselinum crispum (Mill.) Fuss, Allium cepa L., respectively. Available from: [Link]

  • Chen, Y., et al. (2018). Extraction and purification of flavanone glycosides and kaemferol glycosides from defatted Camellia oleifera seeds by salting-out using hydrophilic isopropanol. Journal of Food and Drug Analysis, 26(2), 646-655. Available from: [Link]

  • Li, Y., et al. (2016). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 21(11), 1447. Available from: [Link]

  • Li, H., et al. (2014). Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Phytochemical Analysis, 25(3), 236-242. Available from: [Link]

  • Wu, C., et al. (2023). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. RSC Advances, 13(14), 9355-9364. Available from: [Link]

  • Sun, Y., et al. (2016). An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC. Molecules, 21(10), 1365. Available from: [Link]

  • ResearchGate. (2015). Identification and Separation of Quercetin from Ethanol Extract of Carmona retusa by Thin Layer Chromatography and High Performance Liquid Chromatography with Diode Array Detection. Available from: [Link]

  • Pakistan Academy of Sciences. (2014). Isolation, Purification and Quantification of Quercetin and Primary Metabolites from Onion (Allium cepa L.). Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. Available from: [Link]

  • SpringerLink. (2009). Analytical Procedures for Determination of Quercetin and its Glycosides in Plant Material. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2020). Isolation, characterization, and validation of RP-HPLC method for the quantification of quercetin in Huberantha senjiana leaf extract. Available from: [Link]

  • PubMed. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. Available from: [Link]

  • Phenomenex. Separation of Quercetin and its Organic Impurities per USP Monograph. Available from: [Link]

  • Agilent. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. Available from: [Link]

  • FooDB. Showing Compound Quercetin 3-O-glucosyl-galactoside (FDB005220). Available from: [Link]

  • IMR Press. (2024). Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity. Available from: [Link]

  • PubMed. (2017). Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera. Available from: [Link]

  • ResearchGate. (2022). Structure of Quercetin-3-O-diglucoside-7-O-glucoside (QG) based on different spectroscopy data. Available from: [Link]

  • Wang, Y., et al. (2016). A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. Molecules, 21(5), 636. Available from: [Link]

  • ResearchGate. (2021). Isolation and purification of apigenin, quercetin and apigenin 7-O-glycoside from Apium graveolens L., Petroselinum crispum (Mill.) Fuss, Allium cepa L., respectively. Available from: [Link]

Sources

Application Note: Unambiguous Structural Elucidation of Quercetin-3-O-galactoside-7-O-glucoside using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Flavonoid glycosides represent a diverse and complex class of natural products, whose precise structural characterization is fundamental for drug discovery and quality control. Quercetin-3-O-galactoside-7-O-glucoside is a diglycosidic flavonol whose structural isomerism necessitates a robust analytical approach for unambiguous identification. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive interpretation of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectra for the complete structural assignment of this compound. We delve into the causality behind experimental choices, present step-by-step protocols for sample preparation and data acquisition, and offer an in-depth analysis of ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

Introduction: The Challenge of Complex Glycosides

Quercetin, a prominent dietary flavonoid, is frequently found in nature conjugated with various sugar moieties. The resulting glycosides exhibit altered solubility, stability, and bioavailability, profoundly impacting their pharmacological profiles. This compound is one such derivative, featuring two different sugar units attached to the quercetin aglycone.[1][2] The primary analytical challenge lies in unequivocally determining three key structural features: the identity of the aglycone, the nature of the sugar units (e.g., glucose vs. galactose), and, most critically, the specific locations of these glycosidic linkages on the aglycone.

While mass spectrometry can confirm the molecular formula (C₂₇H₃₀O₁₇), it cannot definitively resolve the positional isomerism of the sugar attachments.[1] NMR spectroscopy, particularly through a combination of 1D and 2D experiments, is the gold standard for this task, providing unparalleled insight into the complete covalent structure and stereochemistry of the molecule.[3][4] This guide provides the strategic workflow and interpretive logic required for this definitive characterization.

Molecular Structure and Atom Numbering Convention

A prerequisite for any spectral interpretation is a clear and consistent atom numbering system. The standard numbering for the quercetin aglycone and the attached sugar moieties is presented below. The galactose attached at position 3 is designated with double prime (") numbering, while the glucose at position 7 is marked with triple prime (''') numbering.

Caption: Structure and IUPAC numbering of this compound.

Experimental Design and Protocols

The validity of spectral interpretation is fundamentally dependent on high-quality data acquisition. This section outlines the rationale and step-by-step protocols for sample preparation and the selection of NMR experiments.

Protocol: Sample Preparation

The choice of solvent is critical. Flavonoids are often poorly soluble in less polar solvents like chloroform-d.[5] Dimethyl sulfoxide-d₆ (DMSO-d₆) and methanol-d₄ (CD₃OD) are excellent choices due to their high solubilizing power for polar glycosides.[6][7] DMSO-d₆ is particularly advantageous as it allows for the observation of exchangeable hydroxyl (-OH) protons, which can provide additional structural information. However, its high viscosity and water signal can sometimes broaden other peaks. CD₃OD is less viscous but will cause all hydroxyl protons to exchange with deuterium, making them invisible in the ¹H spectrum. For this guide, we will proceed with DMSO-d₆ to maximize observable information.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of the purified this compound sample directly into a clean, dry vial.

  • Solubilization: Add approximately 0.6 mL of high-purity DMSO-d₆ (99.96 atom % D) to the vial.

  • Dissolution: Gently vortex or sonicate the sample for 1-2 minutes until it is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Quality Check: Ensure the solution height in the tube is at least 4 cm (or as recommended for your specific NMR probe) to guarantee optimal magnetic field shimming.

Protocol: NMR Data Acquisition

A strategic combination of experiments is required to solve the structure. The workflow begins with 1D spectra to get an overview, followed by 2D experiments to establish connectivity.[8]

NMR_Workflow prep Sample Preparation (5-10 mg in DMSO-d6) one_d 1D NMR Acquisition (¹H, ¹³C, DEPT-135) prep->one_d two_d 2D NMR Acquisition (COSY, HSQC, HMBC) one_d->two_d Initial peak identification analysis Spectral Analysis & Integration two_d->analysis Establish correlations elucidation Structure Elucidation & Verification analysis->elucidation Assemble fragments

Caption: Strategic workflow for NMR-based structure elucidation.

Recommended Acquisition Parameters (on a 500 MHz Spectrometer):

  • ¹H NMR:

    • Purpose: To observe all proton signals, their chemical shifts, integrations, and coupling patterns.

    • Parameters: Spectral width of 12-16 ppm, acquisition time of 2-3 seconds, relaxation delay (d1) of 2 seconds, 16-32 scans.

  • ¹³C NMR:

    • Purpose: To observe all unique carbon signals, providing a map of the carbon skeleton.

    • Parameters: Spectral width of 220-240 ppm, acquisition time of 1-1.5 seconds, relaxation delay of 2 seconds, 1024-2048 scans.

  • DEPT-135:

    • Purpose: To differentiate carbon types. CH/CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons are absent.

    • Parameters: Acquired with standard instrument parameters, typically requiring 256-512 scans.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). Essential for tracing proton networks within each sugar ring and the aromatic rings.[9]

    • Parameters: 8-16 scans per increment, 256-512 increments in the indirect dimension (F1).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon atom (¹JCH). This is the primary method for assigning protonated carbons.[9]

    • Parameters: 16-32 scans per increment, 256 increments in F1, optimized for an average ¹JCH of 145 Hz.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (²JCH and ³JCH) between protons and carbons over 2-3 bonds. This is the most critical experiment for connecting the aglycone to the sugar units.[9][10]

    • Parameters: 32-64 scans per increment, 256-512 increments in F1, optimized for a long-range coupling of 8 Hz.

Spectral Data Interpretation: A Step-by-Step Assignment

The following section describes the logical process of assigning the NMR signals using the acquired spectra. Representative chemical shift values are provided based on literature data for quercetin glycosides.[11][12][13]

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into three distinct regions:

  • Aromatic Region (δ 6.0-8.0 ppm):

    • A-Ring Protons: Two meta-coupled doublets are expected for H-6 and H-8. A typical pattern would be a doublet around δ 6.45 (J ≈ 2.0 Hz) and another at δ 6.85 (J ≈ 2.0 Hz). These are readily identified by their small coupling constant.

    • B-Ring Protons: An ABX spin system is characteristic of the 3',4'-disubstituted B-ring. We expect to see:

      • H-2': A doublet at ~δ 7.65 (J ≈ 2.2 Hz).

      • H-5': A doublet at ~δ 6.90 (J ≈ 8.5 Hz).

      • H-6': A doublet of doublets at ~δ 7.55 (J ≈ 8.5, 2.2 Hz).

  • Anomeric Proton Region (δ 5.0-5.5 ppm):

    • Two distinct signals for the anomeric protons (H-1'' of galactose and H-1''' of glucose) are expected here. Their chemical shifts and coupling constants are diagnostic.

    • H-1'' (Galactose): A doublet around δ 5.38. The coupling constant (J ≈ 7.5-8.0 Hz) indicates a β-configuration.

    • H-1''' (Glucose): A doublet around δ 5.08. The coupling constant (J ≈ 7.0-7.5 Hz) also confirms a β-configuration.

  • Sugar Proton Region (δ 3.0-4.0 ppm):

    • This region contains a complex overlap of the remaining 12 sugar protons (H-2 to H-6 of both units). Complete assignment in this region is often impossible without 2D NMR.

Analysis of the ¹³C NMR and DEPT-135 Spectra

The ¹³C spectrum provides the carbon framework.

  • Carbonyl Carbon: The C-4 ketone signal appears far downfield, typically around δ 177.5 ppm.

  • Aromatic Carbons: Signals between δ 90-165 ppm correspond to the 13 carbons of the quercetin aglycone (excluding C-4). Oxygenated carbons (C-3, C-5, C-7, C-3', C-4') resonate at lower fields (δ 130-165) compared to protonated carbons.

  • Anomeric Carbons: The anomeric carbons (C-1'' and C-1''') appear around δ 101-104 ppm.

  • Other Sugar Carbons: The remaining sugar carbons resonate in the δ 60-80 ppm range. The DEPT-135 spectrum is crucial here to identify the -CH₂OH signals (C-6'' and C-6''') as negative peaks around δ 60-62 ppm.

Structural Assembly using 2D NMR

This is where the structure is definitively pieced together.

  • COSY Analysis:

    • Starting from the anomeric proton H-1'', one can trace the correlations to H-2'', then H-3'', H-4'', and H-5'', confirming the spin system of the galactose ring.

    • Similarly, starting from H-1''', the entire glucose spin system can be mapped.

    • In the B-ring, a clear correlation between H-5' and H-6' will be observed.

  • HSQC Analysis:

    • Each cross-peak directly links a proton signal to its carbon signal. For example, the aromatic proton at δ 6.45 is correlated to its carbon at ~δ 99.8 (C-6). This allows for the unambiguous assignment of all protonated carbons in the molecule once the ¹H spectrum is assigned.

  • HMBC Analysis: The Definitive Connections

    • The HMBC spectrum provides the final, crucial evidence for the glycosylation sites. The analysis focuses on correlations from the anomeric protons to the aglycone carbons.

    • Key Correlation 1 (Galactose Linkage): A strong cross-peak will be observed between the anomeric proton of the galactose unit (H-1'', δ ~5.38) and the C-3 carbon of the quercetin aglycone (δ ~133.5). This ³JCH coupling unequivocally proves that the galactose is attached at the 3-position.

    • Key Correlation 2 (Glucose Linkage): A second critical cross-peak will be seen from the anomeric proton of the glucose unit (H-1''', δ ~5.08) to the C-7 carbon of the quercetin aglycone (δ ~163.0). This ³JCH coupling confirms the 7-O-glucoside linkage.

Caption: Key HMBC correlations confirming glycosylation sites.

Summary of Spectral Assignments

The combined analysis of all spectra leads to the complete assignment of all ¹H and ¹³C signals.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (500 MHz, DMSO-d₆)

PositionδC (ppm)δH (ppm), mult. (J in Hz)
Quercetin Aglycone
2156.2-
3133.5-
4177.5-
4a105.5-
5161.2-
699.86.45, d (2.0)
7163.0-
894.96.85, d (2.0)
8a156.9-
1'121.2-
2'115.37.65, d (2.2)
3'144.8-
4'148.5-
5'116.26.90, d (8.5)
6'121.77.55, dd (8.5, 2.2)
Galactose (at C-3)
1''102.15.38, d (7.8)
2''71.33.40-3.55, m
3''73.53.40-3.55, m
4''68.03.65, m
5''75.83.50, m
6''60.23.40-3.55, m
Glucose (at C-7)
1'''100.95.08, d (7.2)
2'''73.23.10-3.30, m
3'''76.53.10-3.30, m
4'''69.63.10-3.30, m
5'''77.23.10-3.30, m
6'''60.63.45, m; 3.70, m

Note: Chemical shifts are representative and may vary slightly based on sample concentration and instrument calibration. The sugar proton region (δ 3.1-3.7) is complex and signals are reported as overlapping multiplets (m).

Conclusion

The structural elucidation of complex natural products like this compound is a systematic process that relies on the synergistic interpretation of multiple NMR experiments. While 1D ¹H and ¹³C spectra provide the initial inventory of atoms, it is the 2D correlation experiments—COSY, HSQC, and particularly HMBC—that reveal the intricate connectivity. The HMBC experiment serves as the ultimate tool for this analysis, providing irrefutable evidence of the glycosidic linkages that define the molecule's unique identity. The protocols and interpretive workflow detailed in this note constitute a robust, self-validating system for the unambiguous characterization of flavonoid glycosides, ensuring high confidence in structural assignments for research, development, and quality control applications.

References

  • Kazalars, R., et al. (2026). NMR Chemical Shifts of Common Flavonoids. Planta Medica, 92(1), 58-80. [Link][6]

  • Kazalars, R., et al. (2026). NMR Chemical Shifts of Common Flavonoids. PMC. [Link][5]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link][1]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR assignments for compounds 1, 2 and 3. ResearchGate. Retrieved February 14, 2026, from [Link][11]

  • da Silva, A. B., et al. (2024). qNMR in natural products: practical approaches. Frontiers in Chemistry. [Link][14]

  • Calis, I., et al. (2006). Secondary metabolites from Sambucus ebulus. ResearchGate. Retrieved February 14, 2026, from [Link][12]

  • Kinghorn, A. D., et al. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. Retrieved February 14, 2026, from [Link][3]

  • Zhang, H., et al. (2022). Bioassay-Guided Isolation of New Flavonoid Glycosides from Platanus × acerifolia Leaves and Their Staphylococcus aureus Inhibitory Effects. MDPI. [Link][8]

  • Kessler, H., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity. [Link][10]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved February 14, 2026, from [Link][9]

  • Pereira, C., et al. (2012). Flavonoids and a neolignan glucoside from Guarea macrophylla (Meliaceae). SciELO. [Link][13]

  • Wishart, D. S. (2013). Using NMR to identify and characterize natural products. Natural Product Reports. [Link][4]

Sources

Application Note: Robust Sample Preparation Strategies for the Accurate Quantification of Quercetin-3-O-galactoside-7-O-glucoside in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the sample preparation of plasma for the quantification of Quercetin-3-O-galactoside-7-O-glucoside, a complex flavonoid glycoside. We delve into the rationale and detailed protocols for three common bioanalytical techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The focus is on ensuring high recovery, minimizing matrix effects, and establishing a self-validating workflow suitable for regulatory-compliant pharmacokinetic and metabolic studies. This guide is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of natural products.

Introduction: The Bioanalytical Challenge

This compound is a flavonoid found in various medicinal plants. Its potential therapeutic activities necessitate accurate pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME). However, quantifying this and similar polar glycosides in a complex biological matrix like plasma presents significant challenges. These include:

  • Low Endogenous Concentrations: Requiring sensitive analytical methods and efficient sample enrichment.

  • Extensive Protein Binding: The analyte can bind to plasma proteins like albumin, leading to underestimation if not effectively disrupted.

  • Matrix Effects: Co-eluting endogenous components, particularly phospholipids, can cause ion suppression or enhancement in the mass spectrometer, compromising accuracy and precision.

  • Analyte Stability: Glycosidic bonds can be susceptible to enzymatic degradation or hydrolysis under improper sample handling and storage conditions.

The objective of a robust sample preparation protocol is to effectively isolate the analyte from these interfering components, ensuring the final extract is clean, concentrated, and compatible with the downstream analytical instrumentation, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Keystone: Selection of an Internal Standard (IS)

For accurate quantification via LC-MS/MS, the use of a suitable Internal Standard (IS) is non-negotiable. The IS is added at the very beginning of the sample preparation process to account for analyte loss during extraction and for variability in instrument response.

An ideal IS for this compound would be its stable isotope-labeled (SIL) counterpart (e.g., ¹³C₆- or D₃-labeled). However, SILs for complex natural products are often commercially unavailable or prohibitively expensive. A practical and scientifically sound alternative is a structurally similar analog.

Recommended Internal Standard: Rutin (Quercetin-3-O-rutinoside) .

Justification:

  • Structural Similarity: Rutin shares the same quercetin aglycone and is also a diglycoside, ensuring its physicochemical properties (polarity, solubility, extraction behavior) closely mimic the analyte.

  • Chromatographic Proximity: It is likely to elute near the analyte on a reversed-phase column, ensuring it experiences similar matrix effects.

  • Mass Difference: It has a distinct molecular weight, allowing for easy differentiation by the mass spectrometer.

  • Commercial Availability: Rutin is widely available in high purity.

Core Methodologies and Protocols

We present three distinct protocols, each with its own merits and applications. The choice of method will depend on the specific requirements of the study, such as throughput, required sensitivity, and budget.

Method 1: Protein Precipitation (PPT)

PPT is the simplest and fastest technique, making it ideal for high-throughput screening. It works by adding a water-miscible organic solvent to the plasma, which denatures proteins and causes them to precipitate out of solution.

  • Expertise & Causality: Acetonitrile is often preferred over methanol as it tends to precipitate proteins more completely and results in a cleaner supernatant. The addition of an acid, like formic acid, helps to disrupt analyte-protein binding by altering the protein's tertiary structure and protonating the analyte, thereby improving recovery.

  • Label 1.5 mL microcentrifuge tubes for each sample, QC, and blank.

  • Pipette 100 µL of plasma into the appropriate tube.

  • Add 10 µL of the Internal Standard working solution (e.g., 1 µg/mL Rutin in 50% methanol).

  • Vortex briefly (5-10 seconds) to mix.

  • Add 400 µL of ice-cold precipitation solution (Acetonitrile with 1% formic acid). The 4:1 solvent-to-plasma ratio ensures efficient protein removal.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (~450 µL) to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (e.g., Water with 0.1% formic acid).

  • Vortex for 30 seconds, then centrifuge at >12,000 x g for 5 minutes to pellet any insoluble debris.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

PPT_Workflow plasma 100 µL Plasma add_is Add 10 µL IS (Rutin) plasma->add_is vortex1 Vortex add_is->vortex1 add_ppt Add 400 µL ACN + 1% FA vortex1->add_ppt vortex2 Vortex Vigorously (1 min) add_ppt->vortex2 centrifuge Centrifuge (12,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute (100 µL Mobile Phase) evaporate->reconstitute final_extract Final Extract for LC-MS/MS reconstitute->final_extract

Caption: Workflow for Protein Precipitation (PPT).

Method 2: Liquid-Liquid Extraction (LLE)

LLE offers a higher degree of selectivity than PPT by partitioning the analyte between the aqueous plasma sample and an immiscible organic solvent. It is particularly effective at removing non-volatile salts and highly polar interferences.

  • Expertise & Causality: For a polar glycoside like this compound, a relatively polar, water-immiscible solvent like ethyl acetate is a suitable choice. Acidifying the aqueous phase (plasma) ensures that the phenolic hydroxyl groups on the quercetin moiety remain protonated, reducing the analyte's polarity and promoting its transfer into the organic phase. Methyl tert-butyl ether (MTBE) is another excellent alternative, known for forming clean phase boundaries.

  • Label 2.0 mL microcentrifuge tubes.

  • Pipette 100 µL of plasma into the appropriate tube.

  • Add 10 µL of the IS working solution.

  • Add 50 µL of an acidifier (e.g., 2% formic acid in water) and vortex briefly.

  • Add 1 mL of ethyl acetate.

  • Cap and vortex vigorously for 2 minutes. For improved efficiency, a mechanical shaker can be used.

  • Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (~900 µL) to a clean tube, taking care not to disturb the proteinaceous interface.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A.

  • Vortex, centrifuge, and transfer to an autosampler vial for analysis.

LLE_Workflow plasma 100 µL Plasma add_is Add 10 µL IS plasma->add_is acidify Acidify (50 µL 2% FA) add_is->acidify add_solvent Add 1 mL Ethyl Acetate acidify->add_solvent vortex Vortex Vigorously (2 min) add_solvent->vortex centrifuge Centrifuge (3,000 x g, 5 min) vortex->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate (Nitrogen Stream) organic_layer->evaporate reconstitute Reconstitute (100 µL Mobile Phase) evaporate->reconstitute final_extract Final Extract for LC-MS/MS reconstitute->final_extract

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Method 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and the highest concentration factor, making it the gold standard for assays requiring maximum sensitivity. It uses a solid sorbent packed into a cartridge to selectively retain the analyte from the liquid sample, wash away interferences, and then elute the analyte in a clean solvent.

  • Expertise & Causality: A mixed-mode polymer-based sorbent (e.g., a reversed-phase character combined with a weak anion exchanger) is highly recommended. The reversed-phase mechanism will retain the quercetin backbone, while the anion exchange mechanism can interact with the deprotonated hydroxyl groups, providing orthogonal selectivity. This dual retention mechanism is highly effective at removing phospholipids, which are a primary source of matrix effects. The "load-wash-elute" paradigm allows for targeted removal of different classes of interferences.

  • Condition: Pass 1 mL of methanol through the SPE cartridge (e.g., 30 mg/1 mL).

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to go dry.

  • Load:

    • Pre-treat 100 µL of plasma by adding 10 µL of IS and diluting with 200 µL of 2% formic acid in water.

    • Vortex briefly.

    • Load the entire pre-treated sample onto the SPE cartridge. Allow it to pass through slowly (e.g., 1 drop/second).

  • Wash:

    • Wash 1: Pass 1 mL of 5% methanol in water through the cartridge to remove salts and highly polar interferences.

    • Wash 2: Pass 1 mL of 20% methanol in water to remove less polar interferences while retaining the analyte.

  • Elute:

    • Place a clean collection tube under the cartridge.

    • Elute the analyte and IS with 1 mL of an appropriate solvent, such as methanol with 2% formic acid. The acid ensures the analyte is in a neutral state, facilitating its release from the reversed-phase sorbent.

  • Dry & Reconstitute:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase A, vortex, centrifuge, and transfer for analysis.

SPE_Workflow cluster_plasma Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_final Final Preparation plasma 100 µL Plasma + 10 µL IS dilute Dilute with 200 µL 2% FA plasma->dilute load 3. Load Sample dilute->load condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate equilibrate->load wash 4. Wash (5-20% Methanol) load->wash elute 5. Elute (Methanol + 2% FA) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute final_extract Final Extract for LC-MS/MS reconstitute->final_extract

Caption: Workflow for Solid-Phase Extraction (SPE).

Method Performance and Selection

A protocol is only as good as its validation data. The following table summarizes the expected performance characteristics for each method, based on literature for similar flavonoid glycosides. These parameters must be experimentally verified in your laboratory as part of a formal method validation process according to FDA or EMA guidelines.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Throughput HighMediumLow to Medium (Automatable)
Cost per Sample LowLowHigh
Selectivity LowMediumHigh
Typical Recovery 85-105%70-90%>90%
Matrix Effect High RiskMedium RiskLow Risk
Process Efficiency ModerateModerateHigh
Best For... Early discovery, high-throughput screeningAssays with known, manageable interferencesRegulated bioanalysis, high-sensitivity PK studies

Process Efficiency (%) = (Analyte Recovery % x Matrix Effect %) / 100

Recommendation: For discovery-phase studies where speed is critical, PPT is a viable starting point. For method development and validation leading to regulated clinical or preclinical studies, SPE is the superior choice due to its unparalleled ability to produce clean extracts and minimize matrix effects, ultimately leading to more reliable and reproducible data.

Conclusion

The successful quantification of this compound in plasma is critically dependent on the sample preparation strategy. While Protein Precipitation offers speed, Solid-Phase Extraction provides the highest quality data by significantly reducing matrix interference and improving sensitivity. The selection of a suitable protocol should be guided by the specific goals of the analytical study. All methods must be fully validated to ensure they meet the rigorous standards of bioanalytical science.

References

  • Title: Plasma protein binding: from discovery to development. Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Recommendations for performing, evaluating and reporting matrix effect in liquid chromatography-tandem mass spectrometry based methods for clinical and forensic toxicology. Source: Drug Testing and Analysis URL: [Link]

  • Title: A universal liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 11 antidepressant drugs and 5 of their active metabolites in human plasma. Source: Journal of Chromatography B URL: [Link]

  • Title: A review of the strategies for the elimination of matrix effects in LC-MS/MS analysis. Source: Talanta URL: [Link]

  • Title: A novel strategy for the removal of phospholipid-based matrix effects in liquid chromatography-tandem mass spectrometry bioanalysis. Source: Journal of Chromatography A URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry. Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Application Notes and Protocols for Solid-Phase Extraction of Quercetin Diglycosides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isolating Quercetin Diglycosides

Quercetin, a prominent flavonoid, is the subject of extensive research in pharmaceuticals, nutraceuticals, and food science due to its potent antioxidant and anti-inflammatory properties.[1][2][3][4] In nature, quercetin rarely exists in its free (aglycone) form; it is most commonly found as glycosides, conjugated to one or more sugar moieties. Quercetin diglycosides, featuring two sugar units, are particularly polar and present a significant challenge for efficient extraction and purification from complex biological matrices like plant tissues, food products, and biological fluids.[1][4]

Solid-Phase Extraction (SPE) is a highly effective and selective technique for sample preparation, enabling the concentration of target analytes and the removal of interfering substances.[2][5] This guide provides a detailed examination of SPE methods tailored for the unique physicochemical properties of quercetin diglycosides, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.

Understanding the Analyte: Physicochemical Properties of Quercetin Diglycosides

The key to developing a robust SPE method lies in understanding the structure and properties of the target analyte.[6][7] Quercetin diglycosides are characterized by:

  • High Polarity: The presence of two sugar moieties, rich in hydroxyl groups, renders these molecules significantly more water-soluble and polar than their monosaccharide or aglycone counterparts.

  • Aromatic Benzopyrone Structure: The core quercetin structure possesses aromatic rings that can engage in π-π interactions.

  • Ionizable Phenolic Hydroxyl Groups: The quercetin aglycone has phenolic hydroxyl groups with varying pKa values, allowing for potential ionization under specific pH conditions.

This combination of a non-polar core and highly polar sugar substituents necessitates a careful selection of SPE sorbents and solvents to achieve optimal retention and elution.

Selecting the Optimal SPE Sorbent and Mechanism

The choice of SPE sorbent is the most critical parameter in method development.[6][7] For quercetin diglycosides, several retention mechanisms can be exploited.

Reversed-Phase SPE: The Workhorse for Polar Analytes

Reversed-phase SPE is the most common approach for extracting polar to moderately non-polar compounds from aqueous matrices.[5][6] The primary retention mechanism is hydrophobic interaction between the non-polar stationary phase and the non-polar regions of the analyte.

  • Silica-Based Sorbents (e.g., C18, C8): While widely used, traditional silica-based sorbents can present challenges for highly polar analytes like quercetin diglycosides. Poor retention can occur due to the high water solubility of the analytes. Furthermore, residual silanol groups on the silica surface can lead to secondary interactions and inconsistent recoveries.[8]

  • Polymeric Sorbents (e.g., Polystyrene-Divinylbenzene, Hydrophilic-Lipophilic Balanced): Polymeric sorbents are often the superior choice for polar compounds.[8][9][10] Hydrophilic-Lipophilic Balanced (HLB) sorbents, for instance, contain a divinylbenzene-N-vinylpyrrolidone copolymer that offers both hydrophobic and hydrophilic retention mechanisms.[9][11] This dual nature allows for enhanced retention of polar analytes from aqueous solutions. These sorbents also have a wider pH stability range and higher surface area, leading to greater sample capacity.[8]

Mixed-Mode SPE: Enhanced Selectivity

Mixed-mode SPE sorbents combine reversed-phase and ion-exchange functionalities on a single stationary phase.[12][13] This approach offers orthogonal retention mechanisms, leading to superior selectivity and sample cleanup.

  • Mixed-Mode Cation Exchange (MCX): These sorbents have both reversed-phase and strong cation exchange properties. At a pH where the phenolic hydroxyl groups of quercetin are neutral, retention is primarily by hydrophobic interactions. By adjusting the pH to be 2 units below the pKa of any basic matrix components, these can be positively charged and retained by the cation exchanger, while the neutral quercetin diglycosides are washed away.

  • Mixed-Mode Anion Exchange (MAX): These sorbents feature reversed-phase and strong anion exchange characteristics. To retain quercetin diglycosides via ion exchange, the sample pH should be adjusted to be at least 2 units above the pKa of the phenolic hydroxyl groups, inducing a negative charge.[14][15] This allows for the removal of neutral and basic interferences in the wash steps.

The choice between these mechanisms depends on the nature of the sample matrix and the desired level of cleanup. For general-purpose extraction, polymeric reversed-phase sorbents are highly effective. For complex matrices requiring high selectivity, mixed-mode SPE is a powerful alternative.

Data Presentation: Comparison of SPE Sorbent Chemistries

Sorbent TypePrimary Retention Mechanism(s)Advantages for Quercetin DiglycosidesDisadvantages for Quercetin Diglycosides
Silica C18 Hydrophobic InteractionsWidely available and well-characterized.Potential for poor retention of highly polar diglycosides; secondary interactions with silanols.[8]
Polymeric RP (HLB) Hydrophobic and Hydrophilic InteractionsExcellent retention of polar analytes from aqueous samples; high capacity; stable over a wide pH range.[8][11]May require stronger organic solvents for elution compared to silica-based sorbents.
Mixed-Mode Anion Exchange (MAX) Hydrophobic and Anion Exchange InteractionsHighly selective for acidic/phenolic compounds; allows for stringent wash conditions to remove interferences.[13]Requires careful pH control of the sample and solvents; method development can be more complex.[14]

Experimental Protocols

Protocol 1: General Purpose Extraction using a Polymeric Reversed-Phase (HLB) Sorbent

This protocol is recommended for the extraction of quercetin diglycosides from aqueous samples such as plant extracts, fruit juices, and urine.

Materials:

  • Polymeric Reversed-Phase (HLB) SPE Cartridge (e.g., 3 mL, 60 mg)

  • Methanol (HPLC grade)

  • Deionized Water

  • Formic Acid (optional, for pH adjustment)

  • SPE Vacuum Manifold

Methodology:

  • Conditioning: Pass 3 mL of methanol through the cartridge to solvate the stationary phase. Do not allow the sorbent to dry.

  • Equilibration: Pass 3 mL of deionized water through the cartridge to prepare it for the aqueous sample.[11] For analytes with acidic functionalities, equilibrating with acidified water (e.g., 0.1% formic acid) can improve retention.

  • Sample Loading: Load the pre-treated aqueous sample onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min). A slower flow rate enhances the interaction between the analytes and the sorbent.[14]

  • Washing: Pass 3 mL of a weak wash solvent, such as 5% methanol in water, to remove hydrophilic interferences.[11] This step is crucial for a clean final extract.

  • Elution: Elute the quercetin diglycosides with 2 x 1.5 mL of methanol or acetonitrile. The use of a more polar organic solvent will effectively disrupt the hydrophobic interactions and release the analytes.[12]

  • Post-Elution: The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for subsequent analysis (e.g., by HPLC).[16]

Diagram of Polymeric RP SPE Workflow:

SPE_Workflow_Polymeric_RP cluster_steps SPE Protocol Steps cluster_outputs Outputs Condition 1. Conditioning (3 mL Methanol) Equilibrate 2. Equilibration (3. mL Water) Condition->Equilibrate Prepare sorbent Load 3. Sample Loading (Aqueous Sample) Equilibrate->Load Ready for sample Wash 4. Washing (3 mL 5% Methanol/Water) Load->Wash Retain analytes Elute 5. Elution (2 x 1.5 mL Methanol) Wash->Elute Remove impurities Waste1 Waste (Hydrophilic Impurities) Wash->Waste1 Analyte Analyte Eluate (Quercetin Diglycosides) Elute->Analyte

Caption: Workflow for quercetin diglycoside extraction using polymeric reversed-phase SPE.

Protocol 2: High-Selectivity Extraction using Mixed-Mode Anion Exchange (MAX) Sorbent

This protocol is designed for complex matrices where a high degree of purity is required, such as in pharmaceutical analysis or biomarker discovery.

Materials:

  • Mixed-Mode Anion Exchange (MAX) SPE Cartridge (e.g., 3 mL, 60 mg)

  • Methanol (HPLC grade)

  • Deionized Water

  • Ammonium Hydroxide (for pH adjustment)

  • Formic Acid (for pH adjustment)

  • SPE Vacuum Manifold

Methodology:

  • Conditioning: Pass 3 mL of methanol through the cartridge.

  • Equilibration: Pass 3 mL of deionized water through the cartridge.

  • Sample Loading: Adjust the sample pH to > 9.0 (at least 2 pH units above the pKa of the most acidic phenolic hydroxyl group) with a weak base like ammonium hydroxide. Load the pH-adjusted sample at a slow flow rate (1-2 mL/min). At this pH, the quercetin diglycosides will be negatively charged and retained by the anion exchanger.

  • Washing 1 (Polar Interferences): Pass 3 mL of 5% ammonium hydroxide in water to remove polar, non-acidic interferences.

  • Washing 2 (Non-polar Interferences): Pass 3 mL of methanol to remove non-polar interferences that may be retained by the reversed-phase backbone of the sorbent.

  • Elution: Elute the quercetin diglycosides with 2 x 1.5 mL of 2% formic acid in methanol. The acidic mobile phase neutralizes the charge on the phenolic hydroxyl groups, disrupting the ionic interaction and allowing for elution.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute as needed for analysis.

Diagram of Mixed-Mode Anion Exchange SPE Workflow:

SPE_Workflow_MAX cluster_steps SPE Protocol Steps cluster_outputs_max Outputs Condition_MAX 1. Conditioning (3 mL Methanol) Equilibrate_MAX 2. Equilibration (3 mL Water) Condition_MAX->Equilibrate_MAX Load_MAX 3. Sample Loading (pH > 9.0) Equilibrate_MAX->Load_MAX Wash1_MAX 4. Wash 1 (5% NH4OH in Water) Load_MAX->Wash1_MAX Retain by Anion Exchange Wash2_MAX 5. Wash 2 (Methanol) Wash1_MAX->Wash2_MAX Waste_Polar Waste (Polar Impurities) Wash1_MAX->Waste_Polar Elute_MAX 6. Elution (2% Formic Acid in Methanol) Wash2_MAX->Elute_MAX Waste_NonPolar Waste (Non-polar Impurities) Wash2_MAX->Waste_NonPolar Analyte_MAX Analyte Eluate (Quercetin Diglycosides) Elute_MAX->Analyte_MAX

Caption: High-selectivity workflow for quercetin diglycoside extraction using mixed-mode anion exchange SPE.

Conclusion and Future Perspectives

The successful solid-phase extraction of quercetin diglycosides is readily achievable with a systematic approach to method development. The choice of a polymeric reversed-phase sorbent offers a robust and versatile method for a wide range of applications. For more challenging matrices, mixed-mode SPE provides an unparalleled level of selectivity. As analytical instrumentation continues to advance in sensitivity, the need for highly pure and concentrated samples will only increase, further cementing the role of optimized SPE protocols in the analysis of complex natural products.

References

  • The Role of Polymers in Solid-Phase Extraction and Sample Prepar
  • "Polymeric Sorbents for Solid-Phase Extraction (SPE) Of Polar Analytes" by Ishwor Karki.
  • Solid-phase extraction of polar compounds with a hydrophilic copolymeric sorbent - PubMed.
  • Analytical Procedures for Determination of Quercetin and its Glycosides in Plant M
  • Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples | Request PDF - ResearchG
  • Understanding and Improving Solid-Phase Extraction | LCGC Intern
  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens M
  • What Sorbent should I Use? Selecting the correct SPE Chemistry - Biotage.
  • Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed.
  • Analytical Procedures for Determination of Quercetin and its Glycosides in Plant M
  • A Validated Ultrasound-Assisted Extraction Coupled with SPE-HPLC-DAD for the Determination of Flavonoids in By-Products of Plant Origin: An Application Study for the Valorization of the Walnut Septum Membrane - MDPI.
  • How To Choose The Right SPE Sorbent For Your Applic
  • Solid Phase Extraction (SPE) - Selection of the sorbent - Analytics-Shop.
  • Solid Phase Extraction (SPE) Method by Retention Mechanism - Phenomenex.
  • Simultaneous determination of quercetin and its glycosides from the leaves of Nelumbo nucifera by reversed-phase high-performance liquid chrom
  • Sample preparation methods for determination of quercetin and quercetin glycosides in diverse m
  • Solid Phase Extraction (SPE)
  • How It Works: Ion-Exchange SPE | LCGC Intern
  • What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples?
  • Methods of Extraction, Preconcentration,and Determination of Quercetin - ResearchG
  • Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC.
  • Reversed phase high-performance liquid chromatography for rapid determination of quercetin in flowers of rose species | Request PDF - ResearchG
  • Separation/preconcentration and determination of quercetin in food samples by dispersive liquid–liquid microextraction based on solidification of floating organic drop -flow injection spectrophotometry - PMC.
  • Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides
  • The Complete Guide to Solid Phase Extraction (SPE).
  • Ion-Exchange SPE Methodology - Sigma-Aldrich.
  • Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids - Pharmacognosy Magazine.
  • Choosing the best Ion Exchange Mode for Solid Phase Extraction - Biotage.
  • (PDF)

Sources

Solvent selection for maximal solubility of Quercetin-3-O-galactoside-7-O-glucoside

[1][2]

Executive Summary & Chemical Logic

Quercetin-3-O-galactoside-7-O-glucoside (Q3G7G) represents a distinct solubility challenge compared to its aglycone parent, Quercetin, or monoglycosides like Hyperoside.[1][2] While Quercetin is lipophilic (LogP ~1.82), the addition of two glycosidic moieties at positions C3 (galactose) and C7 (glucose) dramatically shifts the physicochemical profile toward hydrophilicity (LogP ~ -1.4).[2]

The Core Solubility Conflict:

  • The Aglycone Core: The flavonoid backbone requires organic solvent interaction (π-π stacking disruption).[2]

  • The Glycosidic Shell: The two sugar units are highly polar and require hydrogen-bonding networks (water or short-chain alcohols) for solvation.[1][2]

Solvent Selection Matrix

The following table ranks solvents based on saturation potential and suitability for specific applications.

Solvent SystemSolubility PotentialSuitabilityMechanism of Action
DMSO (Dimethyl Sulfoxide) Excellent (>50 mg/mL) Stock Solutions, HTS ScreeningHigh dielectric constant (ε=46.[1][2]7) disrupts crystal lattice; accepts H-bonds from sugars.[1][2]
DMF (Dimethylformamide) Excellent (>30 mg/mL) Chemical SynthesisSimilar to DMSO but higher toxicity.[2] Avoid for biological assays.
Ethanol (70-80% v/v) High (10-25 mg/mL) Extraction, Formulations"Polarity Matching": The mixture matches the compound's amphiphilic LogP (-1.4).[1][2]
Methanol (Pure) Moderate-High Analytical (HPLC)Good solubility but toxic.[1][2] Common mobile phase component.
Water (Pure) Moderate (~4-5 mg/mL) Biological MediaSignificantly higher than Quercetin aglycone (<0.01 mg/mL) but prone to precipitation at high conc.[1][2]
Ethyl Acetate Poor Partitioning (Removal of impurities)Too non-polar; Q3G7G will remain in the aqueous phase.[2]

Detailed Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Purpose: For long-term storage and serial dilution in biological assays.[1][2]

  • Weighing: Weigh 31.3 mg of Q3G7G powder into a sterile amber glass vial.

    • Note: Amber glass prevents UV-degradation of the flavonol backbone.[1][2]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture/HPLC).

  • Vortexing: Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and yellow/orange. If turbidity persists, sonicate at 40 kHz for 5 minutes (bath sonicator).

  • Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE (hydrophobic) or Nylon syringe filter.[2]

    • Warning: Do not use Cellulose Acetate filters with DMSO; they will dissolve.[2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -80°C. Stable for 6 months.

Protocol B: Maximizing Extraction from Plant Matrices

Purpose: Efficient isolation of Q3G7G from plant tissue (e.g., Brassica or Verbesina spp.).[2][3]

  • Solvent Preparation: Prepare 80% Ethanol (v/v) in water.[2]

    • Why 80%? Pure ethanol dehydrates the sugar moieties, reducing solubility. 100% water extracts excess polysaccharides and proteins. 80% is the "sweet spot" for diglycosides.[2]

  • Maceration: Mix dried, ground plant material with solvent at a 1:20 ratio (w/v).

  • Ultrasound-Assisted Extraction (UAE):

    • Temp: 40°C (Do not exceed 60°C to prevent hydrolysis of the C7-glucoside).

    • Time: 30 minutes.

    • Frequency: 37-40 kHz.[1][2]

  • Clarification: Centrifuge at 5,000 x g for 10 minutes. Collect supernatant.

  • Concentration: Evaporate ethanol under reduced pressure (Rotary Evaporator) at 40°C. The remaining aqueous phase contains the Q3G7G.[2]

Critical Stability Factors (The "Self-Validating" Check)

To ensure your solution is valid, you must control for Hydrolysis and Oxidation .

  • The C7-Instability: The glycosidic bond at position 7 is more susceptible to acid hydrolysis than position 3.[1][2]

    • Validation: Avoid buffers with pH < 4.0 for long durations.[2]

  • The Oxidative Shift: In basic solutions (pH > 8.0), the catechol group (B-ring) oxidizes rapidly, turning the solution brown/red.[2]

    • Validation: Check solution color.[2][3] Bright Yellow = Stable.[2] Brown/Red = Oxidized (Discard).[2]

Decision Workflow (Graphviz Visualization)

The following diagram illustrates the logical decision path for solvent selection based on your specific end-goal.

SolventSelectionStartStart: Q3G7G ApplicationGoal_BioBiological Assay(Cell/In Vivo)Start->Goal_BioGoal_ChemAnalytical / Extraction(HPLC/Purification)Start->Goal_ChemStep_ConcRequired Conc.> 5 mg/mL?Goal_Bio->Step_ConcStep_ExtractExtraction fromPlant Matrix?Goal_Chem->Step_ExtractSolv_DMSOPrimary Solvent:100% DMSOStep_Conc->Solv_DMSOYes (Stock Prep)Solv_MediaDirect Dissolution:Culture Media / BufferStep_Conc->Solv_MediaNo (Direct Use)Solv_DMSO->Solv_MediaDilute 1:1000(Final DMSO < 0.1%)Solv_EtOHSolvent:70-80% EthanolStep_Extract->Solv_EtOHYes (Extraction)Solv_MeOHSolvent:100% MethanolStep_Extract->Solv_MeOHNo (HPLC Mobile Phase)

Caption: Decision tree for selecting the optimal solvent system based on experimental requirements (Concentration vs. Application).

References

  • PubChem. Quercetin 3-galactoside-7-glucoside | C27H30O17.[1][2] National Library of Medicine.[2] [Link][1][2]

  • Vacek, J., et al. (2012).[2] Electrochemical oxidation of quercetin and its glycosides. Journal of Electroanalytical Chemistry. (Mechanism of oxidative instability).[2]

  • Razmara, R.S., et al. (2010).[2] Solubility of Quercetin in Water + Methanol and Water + Ethanol. Journal of Chemical & Engineering Data. [Link]

  • FooDB. Quercetin 3-O-glucosyl-galactoside Chemical Profile. [Link][1][2][4]

Troubleshooting & Optimization

Improving stability of Quercetin-3-O-galactoside-7-O-glucoside in aqueous solutions

[1][2][3]

Case ID: Q3G7G-STAB-001 Compound: Quercetin-3-O-galactoside-7-O-glucoside (Q3G7G) Classification: Flavonoid Diglycoside Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Executive Summary

You are likely encountering stability issues with This compound (Q3G7G) in aqueous environments.[1][2][3] Unlike its aglycone parent (Quercetin), this diglycoside possesses enhanced polarity due to the galactose (C3) and glucose (C7) moieties.[2][3] However, this structural modification introduces a "Stability Paradox" : while water solubility is improved, the molecule remains highly susceptible to oxidative degradation (browning) and hydrolytic cleavage (precipitation) under improper pH and storage conditions.[2][3]

This guide provides the protocols required to stabilize Q3G7G for analytical and biological applications.

Part 1: The Mechanism of Instability

To solve the problem, you must understand the enemy.[3] Q3G7G degrades via two distinct, competing pathways depending on your solution's pH.[3]

Oxidative Degradation (The "Browning" Effect)[2][3]
  • Trigger: pH > 6.0, Dissolved Oxygen, Light.[1][3]

  • Mechanism: The B-ring catechol (3',4'-OH) deprotonates, forming a phenolate ion.[1][2][3] This ion donates an electron to dissolved oxygen, creating a semiquinone radical.[3] This radical polymerizes to form brown pigments (o-quinones).[1][2][3]

  • Visual Indicator: Solution turns yellow

    
     orange 
    
    
    brown.
Acidic Hydrolysis (The "Precipitation" Effect)[2][3]
  • Trigger: pH < 3.0, High Temperature, Enzymes (glycosidases).[2][3]

  • Mechanism: Acid catalyzes the cleavage of the glycosidic bonds at C3 and C7.

  • Result: Release of free sugars (Galactose/Glucose) and the aglycone Quercetin .[2][3]

  • Visual Indicator: Quercetin is insoluble in water.[2][3] You will see fine yellow needle-like precipitates form.[1][2][3]

Visualization: Degradation Pathways

The following diagram maps the fate of Q3G7G under different stressors.

Q3G7G_DegradationQ3G7GQuercetin-3-O-gal-7-O-glc(Soluble, Pale Yellow)OxidationOxidative Pathway(pH > 6.0 + O2)Q3G7G->OxidationHydrolysisHydrolytic Pathway(pH < 3.0 or Enzymes)Q3G7G->HydrolysisSemiquinoneSemiquinone RadicalOxidation->SemiquinoneQuinoneo-Quinone / Polymers(Brown Pigment)Semiquinone->QuinonePolymerizationAglyconeQuercetin Aglycone(Insoluble Precipitate)Hydrolysis->AglyconeLoss of GlycosidesSugarsFree Sugars(Galactose + Glucose)Hydrolysis->Sugars

Caption: Figure 1.[1][2][3] Competing degradation pathways for Q3G7G. High pH drives oxidation (browning), while low pH drives hydrolysis (precipitation).[2][3]

Part 2: Optimized Solution Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this for long-term storage (-20°C).[1][2][3]

ComponentSpecificationPurpose
Solvent DMSO (Dimethyl sulfoxide)Aprotic solvent prevents hydrolysis; high solubility.[1][2][3]
Concentration 10 mMHigh concentration minimizes relative oxidative loss.[2][3]
Additives NonePure DMSO is bacteriostatic and chemically inert for Q3G7G.[2][3]
Storage -20°C or -80°CArrhenius equation dictates slower degradation at low T.

Step-by-Step:

  • Weigh Q3G7G powder in a low-humidity environment (hygroscopic).[1][2][3]

  • Dissolve in anhydrous DMSO. Vortex until clear.

  • Aliquot into amber glass vials (avoid plastic; flavonoids can adsorb to polypropylene).

  • Purge headspace with Nitrogen or Argon gas before capping.[2][3]

  • Store at -20°C. Stability: >6 months.

Protocol B: Preparation of Aqueous Working Solution

Use this for immediate experiments (Cell culture, Enzymatic assays).[2][3]

Critical Rule: Never dissolve Q3G7G directly in water.[2][3] Always use the "Solvent Shift" method.

  • Buffer Selection: Use 10-50 mM Ammonium Acetate or Phosphate Citrate buffer adjusted to pH 5.0 - 5.5 .[1][2][3]

    • Why? This pH is the "Sweet Spot." It is acidic enough to prevent B-ring oxidation (which accelerates > pH 6) but mild enough to prevent glycosidic hydrolysis (which accelerates < pH 3).[1][2][3]

  • Co-solvent: Ensure the final solution contains 0.1% to 1% DMSO (carried over from stock).[2][3]

  • Antioxidant Shield (Optional but Recommended):

    • Add Ascorbic Acid (Vitamin C) at a 1:1 or 1:2 molar ratio (Q3G7G:Ascorbic Acid).[1][2][3]

    • Mechanism:[3][4] Ascorbic acid sacrifices itself to scavenge dissolved oxygen and can regenerate the quercetin radical back to its reduced form [1].

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "My solution turned brown/orange overnight."

Diagnosis: Auto-oxidation (Quinone formation).[1][2][3] Root Cause: The pH was likely neutral or alkaline (pH > 7.0), or the buffer contained trace transition metals (Fe, Cu) which catalyze oxidation.[2][3] Corrective Action:

  • Immediate: Discard the solution; the chemical identity has changed.

  • Prevention:

    • Lower pH to 5.5.[2][3]

    • Add 10 µM EDTA to chelate trace metals.[2][3]

    • De-gas buffers (sonicate under vacuum) to remove dissolved oxygen.[2][3]

Issue 2: "I see fine yellow needles precipitating at the bottom."

Diagnosis: Hydrolysis leading to Aglycone precipitation.[2][3] Root Cause: The solution was too acidic (pH < 3) or contaminated with glycosidase-producing bacteria/fungi.[1][2][3] Corrective Action:

  • Immediate: Spin down. If the pellet is insoluble in water but soluble in ethanol, it is Quercetin aglycone.[3]

  • Prevention:

    • Raise pH to 5.0.[2][3]

    • Filter-sterilize buffers (0.22 µm) to remove microbial contaminants.[1][2][3]

    • Avoid leaving the solution at 37°C for extended periods (>24h) without encapsulation.

Issue 3: "The compound disappears from HPLC, but no new peaks appear."

Diagnosis: Adsorption or Photodegradation.[2][3] Root Cause:

  • Adsorption: Flavonoids stick to plastic (polystyrene/polypropylene) tubes.[2][3]

  • Photolysis: UV light breaks the C-ring, creating small, non-absorbing fragments.[1][2][3] Corrective Action:

  • Use Glass or Silanized glassware.[2][3]

  • Wrap all tubes in aluminum foil.

Part 4: Advanced Stabilization (Encapsulation)

For experiments requiring physiological pH (7.[2][3]4) where Q3G7G is inherently unstable, you must use an encapsulation carrier.[2][3]

Workflow: Cyclodextrin Complexation

Cyclodextrins (specifically Hydroxypropyl-β-Cyclodextrin, HP-β-CD) form a "host-guest" complex, shielding the hydrophobic B-ring from oxidation while maintaining water solubility.[1][2][3]

Stabilization_WorkflowStep11. Dissolve Q3G7Gin Ethanol/DMSOStep33. Mix & Stir(4 hours, Dark, N2)Step1->Step3Step22. Dissolve HP-β-CDin Water (Ratio 1:10)Step2->Step3Step44. Lyophilize(Freeze Dry)Step3->Step4ResultStable Inclusion Complex(Reconstitute in pH 7.4)Step4->Result

Caption: Figure 2. Protocol for creating a stable Cyclodextrin inclusion complex for physiological pH applications.

References

  • Gülçin, İ. (2012).[2][3] Antioxidant properties of quercetin.[3][4][5][6][7][8][9][10] Food and Chemical Toxicology. Link (Validates mechanism of antioxidant sacrifice and B-ring oxidation).[1][2][3]

  • Buchner, N., et al. (2006).[2][3] Stability of Quercetin and its Glycosides in Aqueous Systems.[3] Journal of Agricultural and Food Chemistry. Link (Establishes pH-dependent degradation rates for quercetin glycosides).[1][2][3]

  • Kalinova, J., et al. (2019).[2][3] Stability of quercetin glycosides in aqueous solution: The role of temperature and pH. Scientific Reports.[2][3] Link (General flavonoid glycoside stability data).[1][2][3]

  • PubChem. (n.d.).[2][3] Quercetin 3-galactoside-7-glucoside Compound Summary. National Library of Medicine.[3] Link (Chemical structure and physical property verification).[1][2][3]

  • Maini, S., et al. (2020).[2][3][11] Stabilization of Quercetin via Encapsulation.[3][9] Journal of Molecular Liquids. Link (Validation of Cyclodextrin/Liposome methods).[1][2][3]

Optimizing mobile phase gradients for Quercetin-3-O-galactoside-7-O-glucoside separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Mobile Phase Gradients for Quercetin-3-O-galactoside-7-O-glucoside Role: Senior Application Scientist Status: Active Support Guide

Introduction: The Polarity Paradox

Welcome. If you are accessing this guide, you are likely struggling to retain or resolve This compound (Q3G7G) . Unlike the aglycone Quercetin, which is hydrophobic and easily retained on a C18 column, Q3G7G possesses two sugar moieties (galactose at C3, glucose at C7). These sugars drastically increase the molecule's polarity, causing it to elute dangerously close to the void volume (


) or co-elute with other polar matrix interferences.

This guide moves beyond generic HPLC advice. We will engineer a separation system specifically for polar flavonoid diglycosides , focusing on the thermodynamics of retention and the kinetics of resolution.

Module 1: Retention Troubleshooting (The "Void Volume" Risk)

Q: My target analyte (Q3G7G) elutes immediately with the solvent front. How do I increase retention factor (


)? 

A: You must lower the elution strength of your initial mobile phase.

Because Q3G7G is highly polar, standard "generic" gradients (starting at 10-20% Organic) are too strong. The analyte travels with the solvent front because it prefers the mobile phase over the stationary phase immediately upon injection.

The Protocol: The "High-Aqueous" Launch

  • Initial Conditions: Reduce your starting organic modifier (Mobile Phase B) to 2% - 5% .

  • Phase Collapse Warning: If using a standard C18 column, do not go below 2% organic unless you are using a "AQ" (Aqua) or "Polar-Embedded" C18 column. Pure water can cause phase collapse (dewetting), leading to zero retention.

  • The "Focusing" Hold: Hold this 2-5% B condition for 2 minutes isocratically before starting the ramp. This "focuses" the analyte at the head of the column.

Technical Insight: The 7-O-glucoside position is particularly impactful on polarity. By forcing the analyte to interact with the C18 chains in a highly aqueous environment, you maximize the hydrophobic interaction of the central flavonoid backbone.

Module 2: Selectivity & Resolution (The Isomer Problem)

Q: I have retention, but Q3G7G co-elutes with other glycosides (e.g., Rutin or Hyperoside). Should I use Methanol or Acetonitrile?

A: Switch to Methanol (MeOH) immediately.

For flavonoid glycosides, Methanol is superior to Acetonitrile (ACN) regarding selectivity (


).
  • Mechanism: ACN is an aprotic solvent (dipole-dipole interactions). MeOH is a protic solvent (hydrogen bonding). The sugar hydroxyls on your galactose and glucose units interact via H-bonding with Methanol. This interaction is stereoselective—it "feels" the difference between a galactose (axial -OH) and a glucose (equatorial -OH) more effectively than ACN.

  • The Trade-off: MeOH has higher viscosity, leading to higher backpressure. Ensure your system (HPLC vs. UHPLC) can handle the pressure, or increase column temperature to 35-40°C to lower viscosity.

Data Comparison: Solvent Selectivity

FeatureAcetonitrile (ACN)Methanol (MeOH)Verdict for Q3G7G
Elution Strength High (Elutes fast)Medium (Elutes slower)MeOH (Better retention)
Selectivity (

)
Low for sugar isomersHigh (H-bonding)MeOH (Critical for glycosides)
Peak Shape SharpBroader (without optimization)MeOH (Acceptable with heat)
UV Cutoff 190 nm205 nmBoth (Quercetin

~254/354nm)
Module 3: Peak Shape & Tailing (The Chemistry Problem)

Q: My peak is tailing (Asymmetry > 1.5). Is my column dead?

A: Likely not. You are fighting Silanol Interactions.

Flavonoids are phenolic. They have acidic protons. If your mobile phase pH is near the pKa of the phenolic groups (pKa


 6-7), the analyte will partially ionize. The ionized form interacts with residual silanols on the silica support, causing severe tailing.

The Fix: Aggressive Acidification You must suppress ionization by keeping the pH below 3.0 .

  • Standard Protocol: Add 0.1% Formic Acid to both Mobile Phase A (Water) and Mobile Phase B (Organic).[1][2]

  • Advanced Protocol (For stubborn tailing): If Formic Acid is insufficient, switch to 0.1% Phosphoric Acid (

    
    ) . Phosphate binds to metal impurities in the silica (masking effect) and provides stronger pH buffering. Note: Phosphoric acid is non-volatile; do not use with Mass Spectrometry (LC-MS).
    
Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing the separation of polar glycosides.

OptimizationLogic Start Start: Q3G7G Separation CheckRet Check Retention Factor (k) Start->CheckRet LowRet k < 2 (Elutes too early) CheckRet->LowRet GoodRet k > 2 CheckRet->GoodRet ActionAq Decrease Initial Organic % (Try 2-3% B) LowRet->ActionAq CheckRes Check Resolution (Rs) GoodRet->CheckRes ActionAq->CheckRet Re-inject PoorRes Co-elution with Isomers CheckRes->PoorRes CheckShape Check Peak Symmetry CheckRes->CheckShape Rs > 1.5 ActionSolvent Switch Organic Modifier (ACN -> MeOH) PoorRes->ActionSolvent ActionSolvent->CheckRes Re-inject Tailing Tailing > 1.5 CheckShape->Tailing Success Optimized Method CheckShape->Success Sym < 1.3 ActionAcid Add 0.1% H3PO4 (UV) or 0.1% Formic (MS) Tailing->ActionAcid ActionAcid->CheckShape Re-inject

Figure 1: Decision tree for troubleshooting retention, resolution, and peak shape issues for polar flavonoid glycosides.

Module 4: The Recommended Protocol

Based on the polarity of Q3G7G, the following gradient is the recommended starting point for method development.

System Parameters:

  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µm.[3] (e.g., Zorbax Eclipse Plus or Phenomenex Luna).

  • Temperature: 35°C (Critical for MeOH viscosity and reproducibility).

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Detection: UV @ 354 nm (Band I) and 254 nm (Band II).

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid.[1][2][7]

  • Solvent B: Methanol + 0.1% Formic Acid.

Gradient Profile:

Time (min)% B (Methanol)EventRationale
0.0 5InjectionHigh aqueous start to trap the diglycoside.
2.0 5Isocratic HoldFocuses the peak; prevents void volume elution.
15.0 40Linear RampShallow gradient (2.7% / min) to separate glycoside isomers.
20.0 100WashElutes highly retained aglycones/impurities.
25.0 100HoldColumn cleaning.
25.1 5Step DownReturn to initial conditions.
30.0 5Re-equilibrationCrucial: 5 mins required to reset column equilibrium.
References
  • BenchChem Technical Support Team. (2025). Selecting the optimal mobile phase for flavonoid glycoside separation. BenchChem. Link

  • Mbamalu, O. N., et al. (2016).[1] HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Chromatography & Separation Techniques. Link

  • Rupasinghe, H. P. V., et al. (2011). Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides from 'Idared' Apple Peels. Molecules. Link

  • Shimadzu Corporation. 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu Technical Report. Link

  • Paya, M., et al. (2022).[2] HPLC Method Optimization for Simultaneous Determination of Quercetin, Luteolin, Sinensetin, and Stigmasterol in Herbal Medicines. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia. Link

Sources

Technical Support Guide: Troubleshooting SPE Recovery of Quercetin-3-O-galactoside-7-O-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Analyte: Quercetin-3-O-galactoside-7-O-glucoside (Q3G7G) Class: Flavonoid Diglycoside Common Issue: Low recovery (<60%) or high variability during Solid Phase Extraction (SPE).[1][2]

The Core Challenge: "The Polarity Trap"

As a Senior Application Scientist, I often see researchers apply a standard "Quercetin" method to This compound and fail. You must understand the chemistry to fix the recovery.

Standard Quercetin is an aglycone (hydrophobic).[1][2] Q3G7G is a diglycoside (highly hydrophilic).[1][2]

The addition of two sugar moieties (galactose at C3, glucose at C7) drastically increases the Total Polar Surface Area (TPSA).[2] If you use a standard C18 protocol designed for aglycones, Q3G7G will likely flow straight through the cartridge during loading or be lost during the wash step.

Comparative Properties Table
FeatureQuercetin (Aglycone)This compoundImpact on SPE
LogP (Hydrophobicity) ~1.5 - 2.0< 0 (Negative)Q3G7G resists retention on non-polar surfaces.[1][2]
Solubility High in MeOH/ACNHigh in Water/MeOH mixesQ3G7G elutes easily; requires weak wash solvents.[1][2]
Acidity (pKa) Phenolic OH (Acidic)7-OH is blocked by glucoseThe 7-OH is usually the most acidic; blocking it changes pH sensitivity.[1][2]
Sorbent Preference C18 (Silica-based)Polymeric HLB Silica C18 often fails to retain diglycosides.[1][2]

Diagnostic Workflow: The Mass Balance Check

Before changing your method, you must identify where you are losing the analyte. Perform a "Mass Balance" test by collecting and analyzing fractions from every step.

MassBalance start START: Low Recovery Observed step1 Collect & Analyze: 1. Flow-Through (Load) 2. Wash Solvent 3. Elution Solvent start->step1 decision Where is the Analyte? step1->decision res_load Found in Flow-Through decision->res_load High Signal res_wash Found in Wash decision->res_wash High Signal res_elute Found in Eluate (but low) decision->res_elute Low Signal res_nowhere Not Found (Mass Missing) decision->res_nowhere No Signal fix_load ISSUE: Breakthrough FIX: Switch to HLB or Dilute Sample with Water res_load->fix_load fix_wash ISSUE: Premature Elution FIX: Remove Organic from Wash (Use 100% Water/Acid) res_wash->fix_wash fix_elute ISSUE: Poor Solubility/Binding FIX: Increase Elution Volume or Add Acid to Eluent res_elute->fix_elute fix_deg ISSUE: Degradation/Irreversible Binding FIX: Check pH (<7) or Check Silanol Activity res_nowhere->fix_deg

Figure 1: Diagnostic logic tree to pinpoint the specific stage of analyte loss.

Troubleshooting Guides

Issue 1: Analyte Breakthrough (Found in Flow-Through)

Symptoms: You find >10% of your Q3G7G in the liquid that passes through the cartridge during loading.[1][2] Root Cause: The sorbent is too hydrophobic (C18) to grab the polar diglycoside, or your loading solvent contains too much organic modifier (Methanol/Acetonitrile).[2]

  • Solution A: Switch Sorbent (Recommended) [1][2]

    • Move from Silica-based C18 to Polymeric HLB (Hydrophilic-Lipophilic Balance) .[1][2]

    • Why? HLB sorbents contain N-vinylpyrrolidone, which provides polar retention mechanisms (hydrogen bonding) that C18 lacks.[1][2] This captures the sugar moieties of Q3G7G.

  • Solution B: Adjust Loading Matrix

    • Ensure the sample is loaded in 100% Aqueous solution (0.1% Formic Acid).[1][2]

    • Critical: If your sample was extracted in Methanol, you must dilute it to <5% organic content before loading.[2]

Issue 2: Loss During Wash (Found in Wash Step)

Symptoms: The analyte is missing from the final vial but present in the waste container from the wash step. Root Cause: Q3G7G is highly soluble in water-organic mixtures.[1][2] A standard "5-10% Methanol" wash used for aglycones will wash away this diglycoside.[1][2]

  • Solution: Use a 100% Aqueous Acidic Wash .[1][2]

    • Composition: Water + 0.1% Formic Acid.[1][2][3]

    • Do not use methanol in the wash step for this specific analyte unless using a specialized weak anion exchange (WAX) method.[1][2]

Issue 3: Degradation (Analyte Vanishes)

Symptoms: Mass balance is low (<50%) and the analyte is not found in load, wash, or elution.[2] Root Cause: Flavonoids are sensitive to oxidation and high pH.[1][2] At pH > 7, the pyran ring can open or oxidize.

  • Solution: Maintain pH < 4 throughout.[1][2]

    • Add 0.1% Formic Acid or Acetic Acid to all solvents (Load, Wash, and Elute).[1][2]

    • Avoid drying the cartridge under vacuum for too long if using silica, as this can activate silanols that irreversibly bind the remaining phenolic hydroxyls.

The "Gold Standard" Protocol: HLB Method

This protocol uses a Polymeric HLB sorbent (e.g., Oasis HLB or equivalent) to maximize retention of the polar diglycoside.

Reagents:

  • Load Buffer: Water + 0.1% Formic Acid (FA).[1][2]

  • Wash Solvent: Water + 0.1% FA.[1][2][3]

  • Elution Solvent: Methanol (MeOH) + 0.1% FA.[1][2]

StepActionTechnical Note
1. Condition 1 mL MeOHActivates the sorbent pores.
2. Equilibrate 1 mL Water (+ 0.1% FA)Removes MeOH; acidifies the bed to prevent ionization of phenols.
3.[1][2] Load Load Sample (Max flow 1 mL/min)CRITICAL: Sample must be <5% organic. If sample is cloudy, centrifuge; do not filter (analyte may bind to nylon filters).[1][2]
4. Wash 1 mL Water (+ 0.1% FA)Removes salts and proteins.[1][2] Do not use organic solvent here.
5. Dry Vacuum for 2-5 minsRemoves excess water which interferes with evaporation later.[1][2]
6. Elute 2 x 0.5 mL MeOH (+ 0.1% FA)Two small aliquots are more efficient than one large volume.[1][2]
7. Post-Process Evaporate under N2 at 35°CReconstitute immediately in mobile phase.[1][2]

Mechanism of Action (Visualized)

Why does HLB work where C18 fails for Q3G7G?

SorbentInteraction cluster_c18 Silica C18 Interaction cluster_hlb Polymeric HLB Interaction c18_mech Mechanism: Hydrophobic Van der Waals c18_fail Q3G7G (Polar) 'Slips' past C18 chains (Breakthrough) c18_mech->c18_fail hlb_mech Mechanism: 1. Hydrophobic (Divinylbenzene) 2. Hydrophilic (N-vinylpyrrolidone) hlb_success Q3G7G Retained Sugar moieties bind to Polar regions hlb_mech->hlb_success

Figure 2: Mechanistic comparison of C18 vs. HLB for polar glycosides.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I still use C18 if I don't have HLB cartridges? A: Yes, but you must compromise. You cannot wash with any organic solvent.[1][2] You must load in 100% water (acidified).[1][2] Recovery will likely be lower (60-70%) compared to HLB (>85%) due to "phase collapse" (dewetting) of C18 in 100% aqueous conditions.[1][2]

Q: Why do I see two peaks in my chromatogram after SPE? A: This is likely hydrolysis.[1][2] If your elution solvent was too acidic or the evaporation temperature too high (>40°C), the 7-O-glucose or 3-O-galactose might cleave off, resulting in mono-glycosides or the aglycone.[1][2] Keep temperatures low.

Q: My recovery is consistent but low (e.g., always 40%). Why? A: This suggests a solubility limit or irreversible binding.[1][2]

  • Solubility: Ensure the elution volume is sufficient. Diglycosides are bulky.[1][2]

  • Binding: If using silica, residual silanols might be binding the phenolic groups.[2] Switch to "End-capped" C18 or, ideally, Polymer.[1][2]

Q: Does the 7-position glycosylation matter? A: Yes. In Quercetin, the 7-OH is highly acidic.[1][2] Blocking it with glucose prevents ionization at neutral pH, making the molecule less acidic but more polar. This means pH control is slightly less critical for ionization suppression, but the polarity issue becomes the dominant challenge.

References

  • Waters Corporation. (2026).[1][2] What is the advantage of Oasis HLB over the traditional C18 SPE sorbent? Retrieved from [1][2]

  • Thermo Fisher Scientific. (2025).[1][2] SPE Method Development and Optimization Guidelines.[1][2][4][5] Retrieved from [1][2]

  • PubChem. (2025).[1][2][6] Quercetin 3-galactoside-7-glucoside (Compound Summary).[1][2][6][7] National Library of Medicine.[1][2] Retrieved from [1][2]

  • Agilent Technologies. (2016).[1][2] Simple Approaches to Solid Phase Extraction (SPE) Method Development. Retrieved from

Sources

Technical Support Center: Minimizing Hydrolysis of Quercetin-3-O-galactoside-7-O-glucoside

[1]

Executive Summary

This compound is a flavonoid diglycoside possessing two distinct glycosidic bonds: a galactoside at the C3 position and a glucoside at the C7 position.[1] This dual-glycosylation profile creates a unique stability challenge.[1] The molecule is susceptible to stepwise hydrolysis , where the loss of a single sugar moiety results in a mono-glycoside impurity (Quercetin-3-galactoside or Quercetin-7-glucoside) before degrading into the insoluble aglycone, Quercetin.[1]

This guide provides protocols to arrest these hydrolytic pathways during storage and experimental handling.

Module 1: The Degradation Pathway (Mechanism)

Understanding the enemy is the first step in prevention. Unlike simple oxidation, hydrolysis requires water and a catalyst (acid or enzyme).[1]

Visualization: Hydrolytic Degradation Cascade

The following diagram illustrates the stepwise degradation risks. Note that the 7-O-glucoside bond is often kinetically distinct from the 3-O-galactoside bond due to steric environments.[1]

HydrolysisPathwayQ3G7GQuercetin-3-O-gal-7-O-glc(Target Molecule)Q3GQuercetin-3-O-galactoside(Hyperoside)Q3G7G->Q3GHydrolysis of C7-Glucose(Acid/Enzyme sensitive)Q7GQuercetin-7-O-glucosideQ3G7G->Q7GHydrolysis of C3-GalactoseAglyconeQuercetin Aglycone(Insoluble Precipitate)Q3G->AglyconeSecondary HydrolysisQ7G->AglyconeSecondary Hydrolysis

Figure 1: Stepwise hydrolytic degradation pathways of Q3G7G.[1] The formation of mono-glycosides (yellow) often precedes total degradation to the aglycone (red).

Module 2: Solvent Strategy & Stock Preparation

Critical Insight: Hydrolysis is impossible in the absence of water. The most common error is storing stock solutions in Methanol (MeOH) or Ethanol (EtOH) at -20°C. While these alcohols suppress freezing, they are protic solvents that often absorb atmospheric moisture, facilitating slow hydrolysis over months.[1]

Recommended Protocol: Anhydrous Stock Generation

Objective: Create a stock solution stable for >12 months.[1]

  • Select Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide) .[1]

    • Why: DMSO is aprotic and has high solubilizing power for flavonoids (approx. 30 mg/mL), unlike water where solubility is negligible.[1]

  • Vessel Preparation: Use amber glass vials with PTFE-lined caps.

    • Why: Amber glass prevents photo-oxidation; PTFE prevents leaching of plasticizers which can mimic peaks in HPLC.[1]

  • Dissolution:

    • Weigh Q3G7G powder.[1]

    • Add Anhydrous DMSO.[1]

    • Vortex briefly.[1] Do not sonicate for >1 minute (heat promotes degradation).[1]

  • Aliquot & Store:

    • Divide into single-use aliquots (e.g., 50 µL).

    • Store at -80°C .

    • Note: DMSO freezes at 19°C. At -80°C, it is a solid block, halting molecular mobility.

Solvent SystemStability RatingRisk Factor
Anhydrous DMSO High (Recommended) Low.[1] Freezes solid; aprotic.
Methanol (100%) ModerateHygroscopic; absorbs water over time.[1]
Ethanol/Water (50:50) Low (Avoid) High water activity (

) promotes rapid hydrolysis.[1]
PBS / Aqueous Buffer Critical Failure Hydrolysis likely within 24-48 hours; precipitation imminent.[1]

Module 3: pH Management (The "Sweet Spot")

The Dilemma:

  • Acidic (pH < 3): Promotes rapid hydrolysis of the glycosidic bonds (cleaving the sugars).

  • Basic (pH > 7.5): Promotes autoxidation and ring fission of the flavonoid nucleus (destroying the aglycone core).

Optimization Strategy

Target a pH of 4.0 – 5.5 for aqueous working solutions.

  • Why: This range is acidic enough to prevent oxidation (which requires deprotonation of phenolic hydroxyls) but mild enough to minimize the rate of acid-catalyzed hydrolysis.

Protocol for Aqueous Dilution (Working Solution):

  • Thaw DMSO stock aliquot.[1]

  • Dilute immediately into a buffer pH 4.5 (e.g., Acetate buffer).

  • Use within 4 hours. Do not store aqueous dilutions.

Module 4: Troubleshooting & FAQs

Q1: My sample precipitated after 2 days in the refrigerator. What happened?

Diagnosis: You likely experienced aglycone crash-out .[1] Mechanism: The Q3G7G hydrolyzed into Quercetin aglycone. While the diglycoside is moderately soluble in water/alcohol, the aglycone is practically insoluble in water. Solution:

  • Check if the storage solvent contained water.

  • Filter the precipitate and analyze by HPLC.[2] If the peak matches the Quercetin standard (approx. 10-15 min retention time shift), hydrolysis occurred.

  • Fix: Switch to DMSO stocks and prepare fresh aqueous dilutions daily.

Q2: I see "extra peaks" near my main peak on HPLC, but no precipitate.

Diagnosis: Partial hydrolysis (Mono-glycoside formation).[1] Mechanism: You have likely cleaved one sugar but not both.[1] You are seeing Quercetin-3-galactoside (Hyperoside) or Quercetin-7-glucoside.[1] Verification:

  • Check the UV spectrum of the impurity. It should match the Q3G7G spectrum (Band I ~350nm, Band II ~255nm).

  • Fix: Ensure your HPLC mobile phase is not too acidic (e.g., keep Formic Acid

    
     0.1%).[1]
    
Q3: Can I use enzymatic cell lysis buffers with this compound?

Warning: Many cell lysis buffers contain broad-spectrum glycosidases or esterases.[1] Risk: Rapid enzymatic hydrolysis.[1] Protocol: Add a Glycosidase Inhibitor (e.g., conduritol B epoxide or specific commercially available cocktails) to your lysis buffer before adding the Q3G7G.

Module 5: Storage Decision Tree

Use this logic flow to determine the correct storage method for your specific timeframe.

StorageLogicStartHow long will youstore Q3G7G?Short< 24 HoursStart->ShortLong> 24 HoursStart->LongStatePhysical State?Short->StateLiquidIn SolutionLong->LiquidSolvent Choice?SolidDry PowderState->SolidKeep DesiccatedState->LiquidAq. Buffer pH 4-5(Use immediately)DMSOPreferred StockMethodLiquid->DMSOAnhydrous DMSOStore at -80°CMeOHHigh RiskLiquid->MeOHAVOID(Hydrolysis Risk)

Figure 2: Decision matrix for storage conditions based on duration and physical state.

References

  • PubChem. (2025).[1] Quercetin 3-galactoside-7-glucoside (Compound Summary).[1] National Library of Medicine. Link

  • Walle, T., et al. (2001).[1] Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans. The Journal of Nutrition. Link

  • Cayman Chemical. (2022).[1][3] Quercetin (hydrate) Product Information & Solubility Guide.[1]Link[1]

  • Rupasinghe, H. P., et al. (2011).[1] Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides from 'Idared' Apple Peels. Molecules (Basel, Switzerland).[1] Link

  • Jurasekova, Z., et al. (2014).[1] Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy.[4] Physical Chemistry Chemical Physics.[1] Link

Addressing baseline noise in UV detection of flavonoid diglycosides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Hub

Status: Operational Topic: Baseline Noise Mitigation in UV-Vis/DAD Detection Target Analytes: Flavonoid Diglycosides (e.g., Rutin, Hesperidin, Naringin) Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Start Here

Objective: Distinguish between electronic noise, chemical drift, and hydraulic instability.

Before adjusting your method, you must characterize the noise profile. Flavonoid diglycosides possess two primary absorption bands: Band II (240–285 nm) and Band I (300–400 nm) .[1] Noise is often wavelength-dependent; what appears as noise at 210 nm (Band II edge) may disappear at 360 nm (Band I).

Interactive Troubleshooting Workflow

Use the logic map below to identify your root cause.

DiagnosticTree Start START: Characterize Baseline Anomaly Type Is the noise Periodic (Cyclic) or Random (Grass-like)? Start->Type Periodic Periodic / Sinusoidal Type->Periodic Regular pattern Random Random / Spikes Type->Random Irregular/Fuzzy Pump Pump/Mixing Issue (Check Check Valves) Periodic->Pump Correlates with pump stroke Air Air Bubble in Flow Cell (Sharp Spikes) Random->Air Sharp, random spikes Lamp Lamp Energy Low (High Freq Noise) Random->Lamp Fuzzy 'grass' at low wavelengths Contam Column/Solvent Contamination (Wandering Drift) Random->Contam Slow, wandering waves

Figure 1: Diagnostic logic tree for isolating the source of baseline disturbances in HPLC-UV systems.

Module A: The Mobile Phase Matrix (Chemical Noise)

The Issue: Flavonoid diglycosides are polar and often require gradient elution (e.g., 5% to 50% B). If you are using Trifluoroacetic Acid (TFA) to suppress silanol activity and improve peak shape, you are likely introducing "chemical noise," especially in Band II (254 nm region).

The Science of "Gradient Drift" vs. Noise

TFA has a significant UV cutoff. As you ramp the organic phase (Acetonitrile/Methanol), the baseline will drift upward because the refractive index and absorbance of the mixture change. If the mixing is imperfect, this drift manifests as a sinusoidal "wave" that mimics noise.[2][3]

Data Table: Modifier UV Cutoff & Noise Potential
ModifierUV Cutoff (10 mM)Noise Risk (Band II: ~250 nm)Noise Risk (Band I: ~350 nm)Recommendation
TFA (0.1%) ~210 nmHigh LowEssential for peak shape; requires balancing.
Formic Acid (0.1%) ~210 nmMediumLowGood MS compatibility; less baseline absorption than TFA.
Acetic Acid ~210 nmMediumLowWeaker acid; may cause broader peaks for diglycosides.
Phosphoric Acid <190 nmLowest LowestExcellent UV transparency; incompatible with LC-MS.
Protocol: The "Balanced Absorbance" Strategy

To eliminate baseline drift/noise caused by TFA gradients:

  • Prepare Mobile Phase A: Water + 0.1% TFA.

  • Prepare Mobile Phase B: Acetonitrile + 0.085% TFA.

    • Why? TFA absorbs more light in organic solvents than in water. By slightly reducing the TFA concentration in the organic phase, you "balance" the absorbance, flattening the baseline.

  • Validation: Run a "blank" gradient (0µL injection). If the baseline is flat, the noise in your sample run is matrix-related, not system-related.

Module B: Hardware & Optical Integrity

The Issue: Flavonoid diglycosides often elute later in the run. If your baseline becomes noisier over time, or if Band II (254 nm) is significantly noisier than Band I (360 nm), your Deuterium (D2) lamp may be failing.

Workflow: Optical System Validation

Follow this self-validating protocol to rule out hardware failure.

HardwareCheck Step1 1. Stop Flow Step2 2. Monitor Baseline (Static) Step1->Step2 Decision Is Noise Present? Step2->Decision Step3 3. Check Lamp Intensity Fix2 Replace D2 Lamp Step3->Fix2 Energy < 50% Decision->Step3 Yes (Noise without flow) Fix1 Clean Flow Cell (Flush warm water -> MeOH) Decision->Fix1 No (Noise only with flow)

Figure 2: Hardware validation workflow. Distinguishing between flow-cell contamination and lamp degradation.

Critical Maintenance Step: Flow Cell Cleaning

Diglycosides can precipitate in the flow cell if the organic ratio drops too quickly at the end of a gradient.

  • Flush: 100% Water (warm, ~40°C) at 0.5 mL/min for 30 mins.

  • Solubilize: 100% Methanol or Isopropanol for 20 mins.

  • Verify: Re-run the static baseline test.

Frequently Asked Questions (FAQs)

Q: I see "spikes" in my baseline specifically when analyzing Rutin. Is this noise? A: If the spikes are rhythmic, it is likely a pump pulsation issue or an air bubble trapped in the check valve. However, if the spikes are random and sharp, it is likely micro-bubbles outgassing in the detector.

  • Fix: Ensure your mobile phase is degassed (ultrasonication is often insufficient; use vacuum filtration or inline degassers). Diglycosides are often dissolved in MeOH; when this mixes with aqueous buffers, the reaction is exothermic and can release gas.

Q: My signal-to-noise (S/N) ratio is poor at 254 nm but fine at 354 nm. Why? A: This is a classic symptom of Lamp Aging or Solvent Cutoff .

  • Causality: The D2 lamp output degrades faster at lower wavelengths. Additionally, solvents like Methanol and contaminants absorb heavily below 220 nm, reducing the light reaching the photodiode, which the detector interprets as noise.[2][3]

  • Action: Switch your reference wavelength. If using a DAD, ensure your Reference Wavelength is set to "Off" or a region where the analyte does not absorb (e.g., 550 nm with 100 nm bandwidth).

Q: Can I use a wider slit width to reduce noise? A: Yes, but with caution.

  • Trade-off: Increasing slit width (e.g., from 4 nm to 8 nm) allows more light to reach the detector, significantly reducing noise (increasing S/N).

  • Risk: It reduces spectral resolution. For flavonoid diglycosides, which have broad UV bands, a slit width of 8 nm is usually acceptable and will smooth the baseline significantly.

References

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems in HPLC. Retrieved from

  • Shimadzu Corporation. (2025).[4] Degassing Mobile Phase Solvents: Mechanisms and Solutions. Retrieved from

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from

  • National Institutes of Health (PMC). (2020). Bioactive Flavonoid Glycosides and HPLC Quantification. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Trifluoroacetic Acid Performance and Baseline Ripples in UHPLC. Retrieved from

Sources

Validation & Comparative

Bioavailability comparison of Quercetin-3-O-galactoside-7-O-glucoside vs Quercetin aglycone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Glycosylation Paradox

For researchers in drug development and nutraceutical formulation, the bioavailability of flavonoids remains a complex interplay between solubility (favored by glycosylation) and permeability (favored by the aglycone form).

This guide objectively compares Quercetin Aglycone (the standard lipophilic reference) against Quercetin-3-O-galactoside-7-O-glucoside (Q3G7G), a complex diglycoside found in species like Vigna unguiculata and Campanula.

Key Insight: While Q3G7G offers superior aqueous solubility, its bioavailability is rate-limited by a biphasic hydrolysis requirement . Unlike Quercetin-3-O-glucoside (Isoquercitrin), which is rapidly absorbed via the SGLT1/LPH pathway, Q3G7G requires sequential deglycosylation at the 3-position (LPH-mediated) and the 7-position (microbiota- or CBG-mediated), resulting in a delayed


 and a "sustained-release" pharmacokinetic profile compared to the rapid but inefficient absorption of the aglycone.

Physicochemical & Structural Comparison

The fundamental barrier to Quercetin Aglycone efficacy is its poor solubility in gastrointestinal fluids, leading to precipitation before absorption. The diglycoside Q3G7G overcomes this but introduces a steric barrier to membrane transport.

FeatureQuercetin Aglycone Quercetin-3-O-gal-7-O-glc (Q3G7G)
Molecular Weight 302.24 g/mol ~626.5 g/mol
LogP (Lipophilicity) 1.82 (High Permeability)< 0 (Low Passive Permeability)
Aqueous Solubility Very Low (< 0.01 mg/mL)High (due to 2 sugar moieties)
BCS Classification Class IV (Low Sol / Low Perm)Class III (High Sol / Low Perm)
Primary Absorption Passive DiffusionCarrier-Mediated (SGLT1) or Hydrolysis-Dependent

Mechanistic Pathways of Absorption

To understand the bioavailability difference, we must map the specific enzymatic interactions at the enterocyte brush border.

Pathway A: Quercetin Aglycone (Passive Diffusion)

The aglycone is absorbed via passive transcellular diffusion . However, this process is inefficient due to:

  • Precipitation: It crashes out of solution in the low-pH stomach and neutral small intestine.

  • Efflux: It is a substrate for P-glycoprotein (P-gp) and MRP2, which pump it back into the lumen.

  • Phase II Metabolism: Rapid glucuronidation (UGT) and sulfation (SULT) in the enterocyte reduce the circulating free aglycone to near-zero levels.

Pathway B: Q3G7G (The "Stepwise Stripping" Model)

The absorption of Q3G7G is dictated by the "LPH Gatekeeper" theory. The molecule is too polar to diffuse passively and too large for direct SGLT1 transport without modification.

  • Lumenal Phase (Position 3 Hydrolysis): Lactase Phlorizin Hydrolase (LPH) on the brush border has high affinity for 3-O-galactosides. It cleaves the galactose, yielding Quercetin-7-O-glucoside .

  • Secondary Phase (Position 7 Hydrolysis): LPH has significantly lower affinity for 7-O-glucosides compared to 3-O-glucosides.

    • Route 1 (Minor): Transport of Q-7-glc via SGLT1, followed by hydrolysis by Cytosolic

      
      -Glucosidase (CBG).
      
    • Route 2 (Major): Passage to the colon, where microflora (e.g., Eubacterium ramulus) secrete broad-spectrum

      
      -glucosidases to cleave the 7-glucose.
      
  • Absorption: The liberated aglycone is then absorbed in the distal ileum or colon.

Visualization of Signaling & Transport

The following diagram illustrates the differential processing of the Aglycone versus the Diglycoside.

AbsorptionPathways cluster_Lumen Intestinal Lumen cluster_BrushBorder Brush Border Membrane cluster_Enterocyte Enterocyte Cytosol cluster_Colon Colon (Microbiota) Q_Agly Quercetin Aglycone (Precipitates) Passive Passive Diffusion Q_Agly->Passive Slow (Solubility Limit) Q3G7G Q-3-Gal-7-Glc (Soluble) LPH Enzyme: LPH (Lactase Phlorizin Hydrolase) Q3G7G->LPH High Affinity (3-Gal) Q7G Intermediate: Q-7-Glc SGLT1 Transporter: SGLT1 Q7G->SGLT1 Minor Pathway (Low Affinity) Bacteria Microbial Beta-Glucosidase Q7G->Bacteria Major Pathway (Passes to Colon) LPH->Q7G Release Galactose CBG Enzyme: CBG (Cytosolic Beta-Glucosidase) SGLT1->CBG Q_Free Free Quercetin Passive->Q_Free CBG->Q_Free PhaseII Phase II Enzymes (UGT / SULT) Metabolites Quercetin-Glucuronides Quercetin-Sulfates PhaseII->Metabolites Q_Free->PhaseII Rapid Metabolism Portal Blood Portal Blood Metabolites->Portal Blood Transport Bacteria->Q_Free Hydrolysis of 7-Glc

Caption: Comparative absorption pathways. Note the biphasic hydrolysis required for Q3G7G (Blue path) vs direct diffusion of Aglycone (Red path).

Comparative Bioavailability Data

While direct head-to-head clinical trials for Q3G7G are rare, we can infer its performance based on validated structural analogs (Isoquercitrin and Rutin).

ParameterQuercetin Aglycone Isoquercitrin (Q-3-Glc) (Reference)Q-3-Gal-7-Glc (Projected)

(Time to Peak)
2.0 – 4.0 hrs0.5 – 1.0 hrs (Very Fast)4.0 – 9.0 hrs (Biphasic)

(Peak Conc.)
Low (Baseline)High (2–3x Aglycone)Moderate (1.5x Aglycone)
AUC (Total Exposure) LowHighModerate-High (Extended tail)
Primary Metabolites Q-3-GlucuronideQ-3-GlucuronideQ-3-Glucuronide
Limiting Factor SolubilityMetabolic SaturationEnzymatic Hydrolysis Rate

Interpretation:

  • Aglycone: Poor performance due to solubility limits.

  • Q-3-Glc: The "Gold Standard" for rapid absorption.

  • Q3G7G: Acts as a "Slow-Release" Quercetin . The 7-position glucose delays absorption, pushing the window into the distal small intestine and colon. This may be advantageous for targeting colonic inflammation (e.g., colitis) rather than rapid systemic antioxidant spikes.

Experimental Protocols for Validation

To empirically verify the bioavailability difference in your lab, use the following rigorous protocols.

Protocol A: In Vitro Hydrolysis Assay (LPH Specificity)
  • Objective: Confirm if LPH can cleave the 7-position glucose.

  • Reagents: Purified Lactase Phlorizin Hydrolase (from sheep intestine or recombinant), Q3G7G substrate, Quercetin-3-glucoside (Control).

  • Workflow:

    • Incubate 100 µM substrate with LPH (0.1 U/mL) in Maleate buffer (pH 6.0) at 37°C.[1]

    • Aliquot at 0, 15, 30, 60, 120 min.

    • Stop reaction with ice-cold methanol.

    • Analysis: HPLC-UV (370 nm). Monitor disappearance of Q3G7G and appearance of intermediate Q-7-Glc and Aglycone.

    • Expected Result: Rapid conversion of Q3G7G

      
       Q-7-Glc. Slow/Negligible conversion of Q-7-Glc 
      
      
      
      Aglycone.
Protocol B: Rat Pharmacokinetic Study (In Vivo)
  • Objective: Determine plasma AUC and Tmax.

  • Subjects: Male Sprague-Dawley rats (n=6/group), fasted 12h.

  • Dosing: Equimolar doses (e.g., 50 µmol/kg) of Aglycone vs Q3G7G via oral gavage.

    • Vehicle: Aglycone in PEG400/Water (to maximize its chance); Q3G7G in Saline.

  • Sampling: Tail vein blood at 0.25, 0.5, 1, 2, 4, 8, 12, 24h.

  • Processing: Plasma treated with

    
    -glucuronidase/sulfatase (to measure total quercetin).
    
  • Workflow Visualization:

PK_Workflow Start Rat Dosing (Oral Gavage) Blood Serial Blood Collection Start->Blood 0-24h Enzyme Enzymatic Hydrolysis (Glucuronidase) Blood->Enzyme Plasma Extract Solid Phase Extraction (SPE) Enzyme->Extract Deconjugated Q HPLC HPLC-MS/MS Quantification Extract->HPLC

Caption: Workflow for total plasma quercetin quantification.

References

  • Day, A. J., et al. (2000). "Dietary flavonoid and isoflavone glycosides are hydrolysed by the lactase site of lactase phlorizin hydrolase."[2][3][4][5] FEBS Letters. Link

    • Establishes LPH specificity for 3-O-glycosides and lower affinity for 7-O-glycosides.
  • Murota, K., & Terao, J. (2003). "Antioxidative flavonoid quercetin: implication of its intestinal absorption and metabolism." Archives of Biochemistry and Biophysics. Link

    • Reviews the SGLT1 vs Passive Diffusion mechanisms.
  • Hollman, P. C., et al. (1995). "Absorption of dietary quercetin glycosides and quercetin in healthy ileostomy volunteers." American Journal of Clinical Nutrition. Link

    • Seminal work comparing Aglycone vs Glucosides (Onion) vs Rutinosides (Tea).
  • Arts, I. C., et al. (2004). "Catechin contents of foods and onions and their changes during cooking." Journal of Agricultural and Food Chemistry. Link

    • Provides context on stability and extraction of complex glycosides.
  • Crespy, V., et al. (2002). "Bioavailability of quercetin glycosides in rats." Journal of Nutrition. Link

    • Demonstrates the impact of sugar moiety position on absorption r

Sources

Technical Comparison Guide: Analytical Performance of Quercetin-3-O-galactoside-7-O-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Quercetin-3-O-galactoside-7-O-glucoside (Q3G7G) is a polar flavonoid diglycoside found in species such as Verbesina encelioides, Vigna subterranea, and Dendrophthoe pentandra. Unlike its aglycone parent (Quercetin) or common monoglycosides (Hyperoside, Isoquercitrin), Q3G7G presents unique quantification challenges due to its high polarity and rapid elution profile in reverse-phase chromatography.

This guide objectively compares the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Q3G7G across three dominant analytical platforms: HPLC-UV/DAD , LC-MS/MS (Triple Quadrupole) , and UPLC-QTOF .

Key Takeaway: While HPLC-UV is sufficient for quality control in concentrated plant extracts (µg/mL range), pharmacokinetic studies in plasma require the sub-ng/mL sensitivity of LC-MS/MS.

Comparative Performance Analysis

The following data synthesizes experimental baselines for Quercetin diglycosides. Due to the commercial scarcity of Q3G7G standards, values are validated against structurally homologous proxies (e.g., Quercetin-3,7-O-diglucoside and Rutin) to ensure high-confidence estimates.

Table 1: Sensitivity Metrics by Platform
FeatureHPLC-UV/DAD (Standard)LC-MS/MS (Triple Quad) (Recommended)UPLC-QTOF (Qualitative)
Primary Application QC of Plant ExtractsPK Studies / Plasma AnalysisMetabolite ID / Profiling
LOD (Limit of Detection) 0.05 – 0.20 µg/mL0.1 – 0.5 ng/mL1.0 – 5.0 ng/mL
LOQ (Limit of Quantification) 0.15 – 0.60 µg/mL0.3 – 1.5 ng/mL3.0 – 15.0 ng/mL
Linearity Range 1.0 – 100 µg/mL1.0 – 1000 ng/mL10 – 5000 ng/mL
Selectivity Low (Interference prone)High (MRM transitions)High (Exact Mass)
Cost per Sample LowHighHigh

Critical Insight: The substitution at the C7 position (7-O-glucoside) significantly increases polarity compared to Quercetin-3-O-galactoside (Hyperoside). In Reverse-Phase (C18) systems, Q3G7G elutes earlier, often co-eluting with matrix impurities in HPLC-UV methods. LC-MS/MS is the only self-validating method for complex biological matrices.

Mechanistic Workflow & Decision Logic

The choice of method depends strictly on the matrix complexity and required sensitivity. The following diagram illustrates the decision logic and the specific mass transitions required for the recommended LC-MS/MS workflow.

G Start Sample Matrix Extract Plant Extract (High Conc.) Start->Extract > 1 µg/mL BioFluid Plasma/Urine (Low Conc.) Start->BioFluid < 100 ng/mL HPLC HPLC-UV/DAD (λ = 255/355 nm) Extract->HPLC LCMS LC-MS/MS (ESI-) Target: m/z 625 [M-H]- BioFluid->LCMS Result1 LOD: ~0.1 µg/mL Suitable for QC HPLC->Result1 MRM MRM Transitions: 625 > 463 (Loss of Glc) 625 > 301 (Aglycone) LCMS->MRM Result2 LOD: ~0.2 ng/mL Suitable for PK MRM->Result2

Figure 1: Analytical decision matrix for this compound. The specific MRM transitions (625 > 463 > 301) provide specificity absent in UV detection.

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to achieve an LOD of < 0.5 ng/mL in rat plasma, compliant with FDA/ICH Bioanalytical Method Validation guidelines.

Materials & Standards[2][3][4]
  • Analyte: this compound (isolated or custom synthesized).

  • Internal Standard (IS): Rutin (Quercetin-3-O-rutinoside) or Quercetin-d3. Note: Rutin is preferred over Quercetin aglycone due to similar ionization and retention properties.

  • Matrix: Drug-free Rat Plasma (K2EDTA).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of IS working solution (500 ng/mL).

  • Precipitate: Add 150 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.

    • Causality: Acidified ACN ensures dissociation of the flavonoid from plasma albumin, improving recovery.

  • Vortex: Mix vigorously for 1 min.

  • Centrifuge: 12,000 x g for 10 min at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of water (to match initial mobile phase strength).

LC-MS/MS Conditions
  • Column: C18 (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-0.5 min) → 40% B (3.0 min) → 95% B (3.5 min).

  • Flow Rate: 0.4 mL/min.[1]

  • Ionization: ESI Negative Mode.

    • Why Negative Mode? Flavonoids possess acidic phenolic hydroxyl groups that ionize more efficiently ([M-H]-) in negative mode than positive mode, yielding 5-10x better sensitivity.

MRM Parameters (Optimized)
CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Q3G7G 625.1301.0 (Quant)4535
Q3G7G 625.1463.1 (Qual)4520
Rutin (IS) 609.1300.04538

Calculation of LOD & LOQ

To ensure trustworthiness, do not rely solely on Signal-to-Noise (S/N) ratios provided by software. Use the Standard Deviation of the Response and Slope method (ICH Q2(R1)) for robust validation.

Formula



[2][3]
  • 
     (Sigma):  Standard deviation of the y-intercepts of regression lines (or SD of blank response).
    
  • 
     (Slope):  Slope of the calibration curve.[4][5]
    
Step-by-Step Validation:
  • Prepare 5 calibration curves in the range of 1.0 – 50 ng/mL.

  • Calculate the standard deviation of the y-intercepts.

  • Apply the formula above.

  • Verification: Prepare samples at the calculated LOQ concentration (e.g., 1.0 ng/mL). Analyze 6 replicates. The Precision (%CV) must be ≤ 20%, and Accuracy must be within 80-120%.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction of free silanols with the sugar moieties or the phenolic groups.

    • Solution: Ensure the column is "end-capped" and maintain mobile phase pH ~2.5-3.0 using formic acid.

  • Issue: Carryover.

    • Cause: Adsorption of the flavonoid to metallic parts of the injector.

    • Solution: Use a needle wash solution of 50:50 Methanol:Water + 0.5% Formic Acid.

  • Issue: Matrix Effect.

    • Cause: Co-eluting phospholipids suppressing ionization.

    • Solution: Monitor phospholipid transitions (m/z 184 in positive mode) or switch to Solid Phase Extraction (SPE) if protein precipitation yields < 80% recovery.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Blueberries Consulting. (2020). Characterization of Flavonoid Compounds in Common Swedish Berry Species. Available at: [Link]

  • MDPI. (2020). A UPLC-MS/MS Method for Qualification of Quercetin Glycosides in Rat Plasma. Molecules. Available at: [Link]

  • Semantic Scholar. (2023). Validation of an HPLC-DAD Method for Quercetin Quantification. Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Quercetin-3-O-galactoside-7-O-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: Quercetin-3-O-galactoside-7-O-glucoside CAS: 56782-99-1 Classification: Bioactive Phytochemical Standard / Research Chemical Signal Word: WARNING (Precautionary Principle Applied)

As a double glycoside of quercetin, this compound shares the structural backbone of potent flavonoids. While specific toxicological data for this exact derivative is often listed as "Not Fully Tested" in Safety Data Sheets (SDS), we must apply the Precautionary Principle . In drug development, we treat all high-purity bioactive standards as potential sensitizers and respiratory irritants until proven otherwise.

Critical Hazard Mechanism: The primary risk is particulate inhalation during weighing and transdermal migration when solubilized. Once dissolved in organic carriers (DMSO, Methanol), the compound’s ability to penetrate the stratum corneum increases significantly.

Risk Assessment & PPE Matrix

The following protection standards are non-negotiable for personnel handling >5mg of substance.

PPE Selection Logic
  • Respiratory: Flavonoid glycosides are fine, often electrostatic powders. Simple surgical masks provide zero protection against sub-micron pharmaceutical dust.

  • Dermal: When dry, the risk is low. When solvated in DMSO (Dimethyl sulfoxide), the solvent acts as a vehicle, potentially carrying the bioactive compound into the bloodstream.

Task-Based PPE Requirements[1]
OperationRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
Vial Storage / Transport Standard Lab VentilationNitrile (Single Layer, 0.11mm)Safety Glasses (Side shields)Lab Coat (Cotton/Poly)
Weighing (Solid Powder) Fume Hood or N95/P100 RespiratorNitrile (Single Layer)Safety GlassesLab Coat + Cuff Taping
Solubilization (DMSO/MeOH) Fume Hood (Mandatory) Double Gloving (Nitrile over Nitrile)Chemical Splash Goggles Lab Coat + Chemical Apron
Spill Cleanup (Dry) N95/P100 RespiratorNitrile (Double Layer)Safety GlassesLab Coat
Spill Cleanup (Liquid) Half-Face Respirator (Organic Vapor Cartridge)Butyl Rubber or Double Nitrile (Change immediately if splashed)Chemical Splash GogglesLab Coat + Chemical Apron

Operational Protocols: Step-by-Step

A. Storage & Stability[4][5]
  • Environment: Store at -20°C in a desiccated environment. Glycosidic bonds are susceptible to hydrolysis in the presence of moisture and heat.

  • Light Sensitivity: Protect from light. Flavonoids degrade under UV exposure. Wrap vials in aluminum foil if the secondary container is transparent.

B. Precision Weighing (The "Static" Problem)

Fine glycoside powders are notoriously electrostatic. They will "jump" from the spatula, creating an inhalation hazard and loss of valuable material.

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (which degrades the glucoside/galactoside bonds).

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure to neutralize the charge on the vial and spatula.

  • Transfer:

    • Place the receiving vessel (volumetric flask) inside the balance.

    • Tare the balance.

    • Open the source vial only inside the chemical fume hood or balance enclosure.

    • Transfer using a micro-spatula. Do not pour.

C. Solubilization (The "Vehicle" Risk)

Most protocols require solubilization in DMSO or Methanol.

  • The Hazard: DMSO is a skin penetrant. If you spill this compound dissolved in DMSO on your skin, the DMSO will carry the flavonoid directly into your systemic circulation.

  • Protocol:

    • Add solvent slowly down the side of the vessel to minimize aerosolization.

    • Vortex with the cap tightly sealed .

    • Inspect gloves immediately after handling. If a drop of DMSO touches the glove, change it immediately . Nitrile is permeable to DMSO over time.

Emergency Response & Disposal

Biological Exposure Pathways
  • Inhalation: Move to fresh air. The dust may cause irritation to the upper respiratory tract (coughing, rhinitis).

  • Eye Contact: Flush with water for 15 minutes.[1] Glycosides can be mechanical irritants.

  • Skin Contact (Solvated): Wash with soap and water for 15 minutes.[1] Do not use ethanol to wash skin, as it may further solubilize the compound and aid absorption.

Waste Disposal Plan

Do not dispose of down the drain.[2][3][4] Phenolic compounds can disrupt aquatic ecosystems.

  • Solid Waste: Collect contaminated wipes, weighing boats, and PPE in a "Hazardous Solid Waste" bag labeled for incineration.

  • Liquid Waste:

    • Non-Halogenated: If dissolved in Methanol/Ethanol/DMSO.

    • Labeling: Must explicitly list "this compound" and the solvent.

    • Destruction: High-temperature incineration is the required disposal method for polyphenolic research chemicals.

Visualizing the Safety Logic

Diagram 1: Hierarchy of Exposure Control

This decision tree illustrates the "Defense in Depth" strategy required for handling bioactive research standards.

SafetyHierarchy Hazard Hazard Source: This compound Engineering Level 1: Engineering Controls (Fume Hood / Balance Enclosure) Hazard->Engineering Primary Containment Admin Level 2: Admin Controls (SOPs, Training, Access Restriction) Engineering->Admin Residual Risk PPE Level 3: PPE (Gloves, Respirator, Goggles) Admin->PPE Last Line of Defense Personnel Protected Researcher PPE->Personnel Safe Operation

Caption: The Hierarchy of Controls prioritizes containment (Engineering) over personal gear (PPE).[5][6][7] PPE is the final barrier, not the first.

Diagram 2: Spill Response Workflow

A logical flow for managing accidental release in the laboratory.

SpillResponse Start Spill Detected Type Identify State Start->Type Dry Dry Powder Type->Dry Wet Liquid (Solvated) Type->Wet ActionDry Use Wet Wipe/Damp Cloth (Prevent Dust Cloud) Dry->ActionDry Do NOT Sweep ActionWet Absorb with Vermiculite or Chem-Pads Wet->ActionWet Do NOT Blot with Paper Towels Dispose Seal in HazWaste Bag Label: 'Bioactive Polyphenol' ActionDry->Dispose ActionWet->Dispose

Caption: Protocol for spill remediation. Note the prohibition of dry sweeping to prevent inhalation hazards.

References

  • ChemicalBook. (2023). This compound (CAS 56782-99-1) Basic Information.[5][8] Retrieved from

  • PubChem. (2023). Quercetin 3-galactoside-7-glucoside | C27H30O17 | CID 44259103.[9] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: Quercetin 3-D-galactoside (Hyperoside) - Proxy Data. Retrieved from

  • University of Tennessee Health Science Center. (2023). Phenol and Polyphenol Waste Disposal Guidelines. Retrieved from

  • Dartmouth College. (2023). Hazardous Waste Disposal Guide: Segregation of Organic Solvents. Retrieved from

Sources

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quercetin-3-O-galactoside-7-O-glucoside
Reactant of Route 2
Quercetin-3-O-galactoside-7-O-glucoside

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